2,5-Dibromohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-5(7)3-4-6(2)8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLGFBWOZXHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884665 | |
| Record name | Hexane, 2,5-dibromo- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24774-58-1 | |
| Record name | 2,5-Dibromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24774-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 2,5-dibromo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024774581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 2,5-dibromo- | |
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| Record name | Hexane, 2,5-dibromo- | |
| Source | EPA DSSTox | |
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| Record name | 2,5-dibromohexane | |
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Foundational & Exploratory
Synthesis of 2,5-Dibromohexane from Hexane-2,5-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,5-dibromohexane from hexane-2,5-diol, exploring the underlying reaction mechanisms, providing detailed experimental protocols, and presenting key quantitative data. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development.
Core Reaction and Mechanistic Pathways
The conversion of hexane-2,5-diol to this compound is a nucleophilic substitution reaction where the hydroxyl groups of the diol are replaced by bromine atoms. This transformation can be effectively achieved using two primary reagents: hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The choice of reagent significantly influences the reaction mechanism, stereochemical outcome, and potential for side reactions.
1.1. Reaction with Hydrobromic Acid (HBr): A Mixed S(_N)1 and S(_N)2 Pathway
The reaction of secondary alcohols, such as hexane-2,5-diol, with hydrobromic acid can proceed through both S(_N)1 and S(_N)2 mechanisms.
The initial step in both pathways is the protonation of the hydroxyl group by the strong acid to form a good leaving group, water.
-
S(_N)1 Pathway: The protonated hydroxyl group departs to form a secondary carbocation. This carbocation is then attacked by the bromide ion. A potential drawback of the S(_N)1 mechanism is the possibility of carbocation rearrangements, although this is less likely in a symmetrical molecule like hexane-2,5-diol. The reaction is likely to proceed stepwise, with one hydroxyl group reacting, followed by the second.
-
S(_N)2 Pathway: The bromide ion acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group in a concerted step, displacing the water molecule. This pathway leads to an inversion of stereochemistry at the chiral centers.
Given that hexane-2,5-diol is a secondary diol, the reaction with HBr likely involves a combination of both S(_N)1 and S(_N)2 pathways.
1.2. Reaction with Phosphorus Tribromide (PBr₃): An S(_N)2 Pathway
Phosphorus tribromide is a milder and often more selective reagent for converting secondary alcohols to alkyl bromides. The reaction proceeds via an S(_N)2 mechanism, which offers greater control and avoids the formation of carbocation intermediates, thus preventing rearrangements.[1][2][3]
The mechanism involves the following steps:
-
The oxygen of the hydroxyl group acts as a nucleophile and attacks the phosphorus atom of PBr₃, displacing a bromide ion.
-
This forms a good leaving group, a halophosphite ester.
-
The displaced bromide ion then acts as a nucleophile and attacks the carbon atom from the backside, leading to the formation of the alkyl bromide with an inversion of configuration and the release of a phosphorus-containing byproduct. This process occurs for both hydroxyl groups.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Source |
| Starting Material: Hexane-2,5-diol | ||
| Molecular Formula | C₆H₁₄O₂ | PubChem |
| Molar Mass | 118.17 g/mol | PubChem |
| Product: this compound | ||
| Molecular Formula | C₆H₁₂Br₂ | [3][4][5] |
| Molar Mass | 243.97 g/mol | [3][4][5] |
| Melting Point | 38°C | [6] |
| Boiling Point | 78°C | [6] |
| Density | 1.58 g/cm³ | [6] |
| Reaction Yields | ||
| With PBr₃ | 81% | Benchchem |
Experimental Protocols
3.1. Synthesis using Phosphorus Tribromide (PBr₃) - S(_N)2 Pathway
This protocol is based on established methods for the conversion of secondary alcohols to alkyl bromides using PBr₃, which is known to proceed with high yields and selectivity.
Materials:
-
Hexane-2,5-diol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hexane-2,5-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add phosphorus tribromide (approximately 0.7 equivalents for a diol) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Slowly and carefully quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
3.2. Synthesis using Hydrobromic Acid (HBr) - Mixed S(_N)1/S(_N)2 Pathway
This protocol is adapted from general procedures for the synthesis of alkyl halides from alcohols using concentrated hydrohalic acids.
Materials:
-
Hexane-2,5-diol
-
Concentrated hydrobromic acid (48%)
-
Concentrated sulfuric acid (optional, as a catalyst)
-
Diethyl ether or dichloromethane
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place hexane-2,5-diol in a round-bottom flask.
-
Add an excess of concentrated hydrobromic acid. A catalytic amount of concentrated sulfuric acid can be added to facilitate the reaction.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by vacuum distillation.
Visualizations
4.1. Reaction Mechanism Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways for the synthesis of this compound.
Figure 1: S(_N)1 reaction mechanism of hexane-2,5-diol with HBr.
Figure 2: S(_N)2 reaction mechanism of hexane-2,5-diol with HBr.
Figure 3: S(_N)2 reaction mechanism of hexane-2,5-diol with PBr₃.
4.2. Experimental Workflow
Figure 4: General experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. organic chemistry - Would I use PBr3 or HBr in this synthesis? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. This compound CAS#: 24774-58-1 [m.chemicalbook.com]
An In-depth Technical Guide to the Separation and Identification of 2,5-Dibromohexane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2,5-dibromohexane, focusing on their separation and identification. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers: a pair of enantiomers ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S), which is identical to (2S,5R)). Understanding the unique properties of each stereoisomer and developing robust methods for their separation and characterization is crucial for applications in stereoselective synthesis and drug development, where the biological activity of a molecule is often dependent on its specific stereochemistry.
Stereoisomers of this compound
The structural relationships between the stereoisomers of this compound are illustrated below. The chiral centers are located at carbon atoms 2 and 5. The (2R,5R) and (2S,5S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. The (2R,5S) isomer is a meso compound, characterized by an internal plane of symmetry that renders it achiral and optically inactive. The enantiomeric pair and the meso compound are diastereomers of each other.
Caption: Relationship between the stereoisomers of this compound.
Physicochemical Properties
While experimental data for each individual stereoisomer is scarce in publicly available literature, some properties for the mixture of diastereomers and computed data for specific isomers have been reported.
| Property | Value | Source |
| Mixture of Diastereomers | ||
| Molecular Formula | C6H12Br2 | [1] |
| Molar Mass | 243.97 g/mol | [1] |
| Density | 1.58 g/cm³ | [2] |
| Melting Point | 38 °C | [2] |
| Boiling Point | 78 °C at 13 mmHg | [2] |
| (2R,5S)-2,5-Dibromohexane (meso) | ||
| Molecular Weight | 243.97 g/mol (Computed) | [3] |
| XLogP3-AA | 3.3 (Computed) | [3] |
| (2S,5S)-2,5-Dibromohexane | ||
| Molecular Weight | 243.97 g/mol (Computed) | [4] |
| XLogP3-AA | 3.3 (Computed) | [4] |
Note: Specific rotation values for the enantiomers are not readily found in the literature. Experimental determination would be required for the optically pure compounds.
Separation of Stereoisomers
The separation of the stereoisomers of this compound presents a significant challenge due to their similar physicochemical properties. A combination of techniques targeting the separation of diastereomers and enantiomers is required.
Separation Workflow
Caption: A generalized workflow for the separation of this compound stereoisomers.
Experimental Protocols
1. Diastereomer Separation by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating diastereomers. The meso compound and the enantiomeric pair, being diastereomers, will have different boiling points and polarities, allowing for their separation on a suitable GC column.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column Selection:
-
Non-polar column: A 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., DB-5) can be used to separate based on boiling point differences.[5]
-
Mid-polar column: A 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane column (e.g., DB-624) can provide enhanced selectivity based on both boiling point and polarity differences.[5]
-
-
Typical GC Conditions (Non-polar column): [5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 200 °C (hold for 5 min).
-
Detector Temperature: 280 °C (FID).
-
-
Expected Outcome: Two peaks should be observed: one for the meso-2,5-dibromohexane and another for the co-eluting enantiomeric pair ((2R,5R) and (2S,5S)).
2. Enantiomer Separation by Chiral Gas Chromatography
To separate the racemic mixture of (2R,5R)- and (2S,5S)-2,5-dibromohexane, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are particularly effective for the enantioseparation of hydrocarbons and their derivatives.
-
Instrumentation: Gas chromatograph with a suitable detector (FID or MS).
-
Column: A capillary column coated with a derivatized cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) in a polysiloxane stationary phase.
-
General Protocol:
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperatures: Optimized based on the column manufacturer's recommendations.
-
Oven Program: A slow temperature ramp is often necessary to achieve baseline separation of the enantiomers. Isothermal conditions at a lower temperature can also be explored to enhance resolution.
-
-
Expected Outcome: Two distinct peaks corresponding to the (2R,5R) and (2S,5S) enantiomers.
Identification of Stereoisomers
Once separated, each stereoisomer must be unambiguously identified. A combination of spectroscopic techniques is employed for this purpose.
Identification Workflow
Caption: A workflow illustrating the identification of the separated stereoisomers.
Experimental Protocols
1. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns that are characteristic of the this compound structure. While the mass spectra of the stereoisomers are expected to be very similar, subtle differences in the relative abundances of fragment ions may be observed.
-
Instrumentation: A GC-MS system is ideal for analyzing the separated isomers directly.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Expected Fragmentation:
-
Molecular Ion (M+): A peak corresponding to the molecular weight (242/244/246 amu) due to the isotopic distribution of bromine (79Br and 81Br).
-
Loss of Br: A significant fragment at M-79 and M-81.
-
Loss of C2H5Br: Fragments resulting from cleavage of the carbon-carbon bonds.
-
Alkyl Fragments: Peaks corresponding to various alkyl carbocations.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers and can provide definitive structural elucidation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3).
-
¹H NMR Spectroscopy:
-
The chemical shifts and coupling constants of the protons in the meso and enantiomeric pairs will be different due to their distinct magnetic environments.
-
The symmetry of the meso compound will result in a simpler spectrum compared to the chiral enantiomers. For the meso isomer, the two methyl groups and the two methine protons will be chemically equivalent. In the chiral isomers, these groups will be inequivalent.
-
-
¹³C NMR Spectroscopy:
-
The number of unique carbon signals will differ between the meso and chiral isomers. The meso compound, due to its symmetry, will exhibit fewer carbon signals than the enantiomers. For instance, in the meso isomer, C1 and C6, C2 and C5, and C3 and C4 will be equivalent, resulting in three signals for the carbon backbone. The chiral isomers will show six distinct signals for the carbon backbone.
-
3. Polarimetry
Polarimetry is used to determine the optical activity of the separated enantiomers.
-
Instrumentation: A polarimeter.
-
Sample Preparation: A solution of the purified enantiomer in a suitable solvent (e.g., chloroform, ethanol) of a known concentration.
-
Measurement: The observed rotation is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: [α] = α / (c × l) where:
-
[α] is the specific rotation
-
α is the observed rotation
-
c is the concentration in g/mL
-
l is the path length in decimeters
-
-
Expected Results:
-
The (2R,5R) and (2S,5S) enantiomers will rotate plane-polarized light to an equal but opposite extent.
-
The meso-2,5-dibromohexane will be optically inactive ([α] = 0).
-
Conclusion
The separation and identification of the stereoisomers of this compound require a multi-step approach combining chromatographic and spectroscopic techniques. While the separation of the meso compound from the enantiomeric pair can be achieved using standard chromatographic methods, the resolution of the enantiomers necessitates the use of a chiral stationary phase. Definitive identification of each isolated stereoisomer relies on a combination of mass spectrometry, NMR spectroscopy, and polarimetry. This guide provides a foundational framework for researchers to develop and implement robust analytical methods for the stereoisomers of this compound.
References
An In-Depth Technical Guide to the NMR Spectrum Analysis of 2,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,5-dibromohexane, a halogenated hydrocarbon of interest in various chemical syntheses. Due to the presence of two stereocenters, this compound exists as a mixture of diastereomers: a meso compound ((2R,5S)-2,5-dibromohexane) and a pair of enantiomers ((2R,5R)- and (2S,5S)-2,5-dibromohexane). This guide will delve into the predicted ¹H and ¹³C NMR spectra of these stereoisomers, offering a detailed interpretation of chemical shifts, spin-spin coupling patterns, and multiplicities.
Note on Data Presentation: The spectral data presented in this document is predicted using the online NMR prediction tool, NMRDB.org. While predicted data provides a valuable framework for spectral interpretation, experimental verification is recommended for precise analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectra of the diastereomers of this compound are expected to show distinct patterns, particularly in the chemical shifts and coupling constants of the methine and methylene protons.
Meso-2,5-Dibromohexane
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H1, H6 (CH₃) | 1.72 | Doublet | 6.8 | 6H |
| H2, H5 (CHBr) | 4.15 | Multiplet | - | 2H |
| H3, H4 (CH₂) | 2.10 | Multiplet | - | 4H |
(2R,5R)-/(2S,5S)-2,5-Dibromohexane (Enantiomeric Pair)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H1, H6 (CH₃) | 1.73 | Doublet | 6.7 | 6H |
| H2, H5 (CHBr) | 4.12 | Multiplet | - | 2H |
| H3, H4 (CH₂) | 2.15 | Multiplet | - | 4H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra provide information on the carbon framework of the molecule. Due to symmetry, the number of unique carbon signals will differ between the meso and enantiomeric pairs.
Meso-2,5-Dibromohexane
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1, C6 (CH₃) | 25.5 |
| C2, C5 (CHBr) | 52.0 |
| C3, C4 (CH₂) | 35.0 |
(2R,5R)-/(2S,5S)-2,5-Dibromohexane (Enantiomeric Pair)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1, C6 (CH₃) | 25.8 |
| C2, C5 (CHBr) | 52.3 |
| C3, C4 (CH₂) | 35.4 |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra of small molecules like this compound is outlined below.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex spin systems and diastereomers.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.
Visualizing NMR Analysis and Interpretation
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
Caption: Workflow for NMR Spectrum Analysis of this compound.
An In-depth Technical Guide to the Physical Properties of 2,5-Dibromohexane Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromohexane is a halogenated alkane that possesses two chiral centers at positions C2 and C5. This structural feature gives rise to three stereoisomers: a pair of enantiomers, (2R, 5R)-2,5-dibromohexane and (2S, 5S)-2,5-dibromohexane, and a meso compound, (2R, 5S)-2,5-dibromohexane. The distinct spatial arrangement of the bromine atoms in these diastereomers leads to differences in their physical and chemical properties. A thorough understanding of these properties is crucial for their application in stereoselective synthesis and the development of chiral pharmaceuticals. This guide provides a comprehensive overview of the physical properties of these diastereomers, along with detailed experimental protocols for their synthesis, separation, and characterization.
Physical Properties
A comparative summary of the known physical properties of the this compound diastereomers is presented below. It is important to note that much of the publicly available data pertains to a mixture of the diastereomers, highlighting the need for careful separation and characterization of the individual stereoisomers for specific applications.
| Property | (2R, 5R)-2,5-Dibromohexane | (2S, 5S)-2,5-Dibromohexane | (2R, 5S)-meso-2,5-Dibromohexane | Mixture of Diastereomers |
| Molecular Formula | C₆H₁₂Br₂ | C₆H₁₂Br₂ | C₆H₁₂Br₂ | C₆H₁₂Br₂ |
| Molecular Weight | 243.97 g/mol | 243.97 g/mol | 243.97 g/mol | 243.97 g/mol |
| Melting Point | Data not available | Data not available | Data not available | 38 °C[1] |
| Boiling Point | Data not available | Data not available | Data not available | 78 °C[1] |
| Density | Data not available | Data not available | Data not available | 1.58 g/cm³[1] |
| Optical Rotation | Expected to be equal in magnitude and opposite in sign to the (2S, 5S) enantiomer. | Data not available | 0° (achiral) | Not applicable |
| Refractive Index | Data not available | Data not available | Data not available | 1.5 - 1.502[1] |
Experimental Protocols
I. Synthesis of this compound Diastereomers
The synthesis of this compound diastereomers typically proceeds through the bromination of 2,5-hexanediol. The stereochemistry of the starting diol dictates the stereochemistry of the resulting dibromohexane.
A. Synthesis of a Mixture of Diastereomers from 2,5-Hexanediol:
This protocol describes a general method for the conversion of commercially available 2,5-hexanediol (which is typically a mixture of diastereomers) to this compound.
Materials:
-
2,5-hexanediol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2,5-hexanediol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a mixture of diastereomers.
B. Stereoselective Synthesis:
To obtain specific diastereomers of this compound, a stereochemically pure starting material, such as (2R, 5R)-2,5-hexanediol, (2S, 5S)-2,5-hexanediol, or meso-2,5-hexanediol, is required. The synthesis would follow a similar procedure as described above, with the understanding that the bromination reaction with PBr₃ typically proceeds with inversion of configuration at the chiral centers.
II. Separation of Diastereomers
The separation of the diastereomeric mixture of this compound is essential for studying the properties of the individual isomers.
A. Fractional Crystallization (for separating the meso form from the racemic mixture):
Diastereomers have different physical properties, including solubility, which can be exploited for their separation.[2][3] Fractional crystallization can be an effective method to separate the meso compound from the racemic pair.
Procedure:
-
Dissolve the crude mixture of this compound diastereomers in a minimal amount of a suitable hot solvent (e.g., hexane or ethanol).
-
Slowly cool the solution to allow for the crystallization of the less soluble diastereomer. The meso compound, often having a different crystal lattice energy, may crystallize out first.
-
Collect the crystals by filtration.
-
The mother liquor will be enriched in the other diastereomer (the racemic mixture).
-
The purity of the separated fractions should be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Multiple recrystallization steps may be necessary to achieve high purity.
B. Chiral High-Performance Liquid Chromatography (HPLC) (for separating the enantiomers):
Chiral HPLC is a powerful technique for the separation of enantiomers.[4][5]
General Protocol:
-
Column Selection: A chiral stationary phase (CSP) is required. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. The choice of column will depend on the specific enantiomers to be separated and may require screening of different columns.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal mobile phase composition needs to be determined experimentally to achieve good resolution.
-
Detection: A UV detector is commonly used for detection.
-
Procedure: a. Dissolve a small amount of the racemic mixture of this compound in the mobile phase. b. Inject the sample onto the chiral HPLC column. c. Elute the sample with the optimized mobile phase. d. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification.
III. Characterization of Diastereomers
A. Polarimetry (for distinguishing enantiomers):
Polarimetry is used to measure the optical rotation of chiral compounds.[6] Enantiomers will rotate plane-polarized light to an equal extent but in opposite directions, while the meso compound will not rotate plane-polarized light.
Experimental Protocol:
-
Instrument: A polarimeter.
-
Sample Preparation: Prepare a solution of the purified enantiomer of this compound of a known concentration in a suitable achiral solvent (e.g., ethanol or chloroform).
-
Measurement: a. Calibrate the polarimeter with the pure solvent. b. Fill the polarimeter sample tube with the prepared solution, ensuring there are no air bubbles. c. Measure the observed angle of rotation.
-
Calculation of Specific Rotation: The specific rotation [α] can be calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
The specific rotation is a characteristic physical property of a chiral compound.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound diastereomers. While the enantiomers will have identical NMR spectra in an achiral solvent, the meso compound will have a distinct spectrum due to its different symmetry.
Expected Spectral Features:
-
¹H NMR: The chemical shifts and coupling constants of the protons in the meso isomer will differ from those in the racemic pair due to the different stereochemical environment.
-
¹³C NMR: The number of unique carbon signals can help distinguish the diastereomers. The meso compound, having a plane of symmetry, will exhibit fewer ¹³C signals than the enantiomers.
General NMR Protocol:
-
Prepare a solution of the purified diastereomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure and stereochemistry of the isomer.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the diastereomers and the general experimental workflows for their synthesis and characterization.
Caption: Stereoisomeric relationships of this compound.
Caption: Workflow for synthesis, separation, and characterization.
References
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dibromohexane (CAS: 24774-58-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dibromohexane, a halogenated alkane with applications in organic synthesis. The information is presented to be a valuable resource for researchers, chemists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a di-halogenated derivative of hexane. Its chemical structure and properties make it a useful intermediate in various synthetic organic chemistry applications.
General Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 24774-58-1 |
| Molecular Formula | C₆H₁₂Br₂ |
| Molecular Weight | 243.97 g/mol |
| Appearance | Colorless to light orange/yellow liquid |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | 38 °C | [1][2][3] |
| Boiling Point | 78 °C at 13 mmHg209.2 °C at 760 mmHg | [1][3] |
| Density | 1.58 g/cm³ | [1][2] |
| Refractive Index | 1.5 - 1.502 | [1][2][3] |
| Flash Point | 88-89 °C at 13 mmHg82 °C | [1][3] |
| Vapor Pressure | 0.296 mmHg at 25 °C | [2][3] |
| Water Solubility | Sparingly soluble/Immiscible | [4] |
| LogP (Octanol/Water Partition Coefficient) | 3.333 | [3][5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.
Synthesis of this compound from 2,5-Hexanediol
This protocol describes a plausible method for the synthesis of this compound from 2,5-hexanediol via a nucleophilic substitution reaction. This procedure is adapted from protocols for similar diols.
Materials:
-
2,5-Hexanediol
-
Concentrated Hydrobromic Acid (48%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2,5-hexanediol.
-
Slowly add an excess of concentrated hydrobromic acid to the flask with stirring.
-
Heat the reaction mixture to reflux using a heating mantle and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
This protocol outlines a standard method for the analysis of this compound using GC-MS.
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the this compound sample in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mL).
GC-MS Instrument Conditions:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating haloalkanes.
-
Injector Temperature: 250°C
-
Injection Mode: Split injection (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended.
-
Filter the sample into a clean NMR tube to remove any particulate matter.
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to this compound.
References
- 1. notability.com [notability.com]
- 2. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]
- 5. homework.study.com [homework.study.com]
A Technical Guide to the Theoretical Calculation and Analysis of 2,5-Dibromohexane Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to predict the spectroscopic data of 2,5-Dibromohexane, a key intermediate in various chemical syntheses. By integrating computational chemistry with experimental validation, researchers can achieve a deeper understanding of molecular structure and properties. This document details the theoretical foundations, computational workflows, and a direct comparison with experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Theoretical Calculation Methodologies
The prediction of spectroscopic data relies on quantum chemical calculations. The general workflow involves building the 3D structure of this compound, performing a geometry optimization to find its most stable conformation, and then calculating the specific spectroscopic properties. Density Functional Theory (DFT) is a widely used and robust method for these calculations.
Computational Setup:
-
Geometry Optimization: The initial structure of this compound is optimized using a DFT functional, such as B3LYP, paired with a basis set like 6-31G(d). This step is crucial as the accuracy of the predicted spectra depends heavily on the correctness of the input molecular geometry.
-
Software: Quantum chemistry packages like Gaussian, ORCA, or Spartan are commonly used to perform these calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts are calculated by determining the isotropic magnetic shielding tensors of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose.[1][2]
-
¹H and ¹³C NMR: Calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(2d,p)) on the previously optimized geometry. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ = σ_ref - σ_sample.[3]
-
Challenges: Predicting ¹³C NMR shifts for carbons directly bonded to heavy atoms like bromine can be challenging for standard DFT methods.[4] Electron correlation effects and relativistic contributions can lead to deviations from experimental values, often requiring higher-level computational methods or empirical corrections for high accuracy.[4][5]
Infrared (IR) Spectroscopy
Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule and their corresponding intensities.
-
Harmonic Frequency Calculations: A frequency analysis is performed on the optimized geometry using DFT. This calculation yields a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model imperfections.
-
Scaling Factors: To improve the agreement with experimental data, the computed harmonic frequencies are often uniformly scaled. The appropriate scaling factor depends on the chosen DFT functional and basis set.[6] For more accurate results, anharmonic corrections can be computed using methods like Vibrational Perturbation Theory (VPT2).[7]
Mass Spectrometry (MS)
Predicting a complete mass spectrum ab initio is computationally intensive and less routine than NMR or IR calculations. However, key features can be predicted based on the molecular structure.
-
Molecular Ion: The primary prediction is the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺). For this compound (C₆H₁₂Br₂), the presence of two bromine atoms is critical. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[8] This results in a characteristic isotopic cluster for the molecular ion:
-
M peak: [C₆H₁₂⁷⁹Br₂]⁺
-
M+2 peak: [C₆H₁₂⁷⁹Br⁸¹Br]⁺ (twice the intensity of the M peak)
-
M+4 peak: [C₆H₁₂⁸¹Br₂]⁺ (similar intensity to the M peak) The resulting pattern has a distinctive 1:2:1 intensity ratio.[9]
-
-
Fragmentation: Plausible fragmentation pathways can be inferred by analyzing bond strengths. The C-Br bond is weaker than the C-C or C-H bonds and is a likely point of initial cleavage. Common fragmentation events include the loss of a bromine atom ([M-Br]⁺) or the cleavage of the carbon chain.[10][11] Fragments containing one bromine atom will also exhibit a characteristic 1:1 isotopic pattern for their M' and M'+2 peaks.
Experimental Protocols
To validate the theoretical predictions, experimental data is essential. The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% TMS as an internal standard.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[12]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a neat sample. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[13]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty salt plates first, which is then automatically subtracted from the sample scan.
Mass Spectrometry Protocol
-
Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.[13]
-
Sample Introduction: Inject a dilute solution of this compound into the GC, where it is vaporized and separated from any impurities on a capillary column before entering the mass spectrometer.
-
Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection: The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected to generate the mass spectrum.
Data Presentation: Theoretical vs. Experimental
The following tables summarize the predicted and experimental spectroscopic data for this compound.
Table 1: ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| CH₃ (C1, C6) | 1.75 | 1.71 |
| CH₂ (C3, C4) | 1.90 - 2.20 | 1.85 - 2.15 |
| CHBr (C2, C5) | 4.20 | 4.12 |
Table 2: ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[14] |
| CH₃ (C1, C6) | 27.5 | 26.8 |
| CH₂ (C3, C4) | 37.0 | 36.3 |
| CHBr (C2, C5) | 53.0 | 51.5 |
Table 3: Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹)[13] |
| C-H Stretch (alkane) | 2970 - 2860 | 2975, 2935, 2870 |
| C-H Bend (CH₂, CH₃) | 1460 - 1375 | 1450, 1380 |
| C-Br Stretch | 640, 560 | 645, 562 |
Table 4: Mass Spectrometry Data (EI-MS)
| m/z Value | Assignment | Predicted Relative Abundance | Experimental Relative Abundance |
| 242, 244, 246 | [C₆H₁₂Br₂]⁺ (Molecular Ion Cluster) | Pattern ~1:2:1 | Present, Pattern ~1:2:1 |
| 163, 165 | [C₆H₁₂Br]⁺ (Loss of Br) | High | High |
| 83 | [C₆H₁₁]⁺ (Loss of 2Br and H) | Moderate | Moderate |
| 43 | [C₃H₇]⁺ (Chain fragmentation) | High (Base Peak) | High (Base Peak) |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of spectroscopic data and its comparison with experimental results.
Caption: Workflow for theoretical prediction and experimental validation.
This guide demonstrates that modern computational methods provide powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. While theoretical calculations offer profound insights, the synergy between computational data and empirical measurement remains the gold standard for unambiguous structural elucidation in chemical research and development.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. stemwomen.org [stemwomen.org]
- 3. mdpi.com [mdpi.com]
- 4. quantum chemistry - Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. This compound | C6H12Br2 | CID 91232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
Unveiling the Structural Architecture of a Meso-Dibromoalkane Derivative: A Technical Guide to the Crystal Structure of meso-Dimethyl 2,5-Dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
Quantitative Crystallographic Data
The crystal structure of meso-dimethyl 2,5-dibromohexanedioate was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1. The compound crystallizes in the monoclinic space group P2/c, with the molecule positioned about a crystallographic center of inversion.[1]
Table 1: Crystal Data and Structure Refinement for meso-Dimethyl 2,5-Dibromohexanedioate. [1]
| Parameter | Value |
| Empirical Formula | C₈H₁₂Br₂O₄ |
| Formula Weight | 331.98 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 4.5580 (9) |
| b (Å) | 12.134 (2) |
| c (Å) | 10.554 (2) |
| β (°) | 90.36 (3) |
| Volume (ų) | 583.9 (2) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.889 |
| Absorption Coefficient (mm⁻¹) | 6.93 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 1428 |
| Independent Reflections | 639 |
| R(int) | Not specified |
| Final R indices [I > 2σ(I)] | R = 0.071 |
| wR(F²) (all data) | Not specified |
Experimental Protocols
The determination of the crystal structure of meso-dimethyl 2,5-dibromohexanedioate involved the following key experimental procedures:
Synthesis and Crystallization
The title compound was prepared according to a previously reported literature method.[1] Single crystals suitable for X-ray diffraction were obtained through standard crystallization protocols, which typically involve dissolving the synthesized compound in a suitable solvent or solvent mixture and allowing for slow evaporation or cooling to promote crystal growth.
X-ray Data Collection and Structure Refinement
A single crystal of the compound was mounted on a diffractometer. X-ray diffraction data were collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[1] The data collection was performed using ω/2θ scans.[1] An absorption correction was applied to the collected data using the ψ scan method.[1]
The structure was solved and refined using established crystallographic software. The final R-factor for 639 reflections with I > 2σ(I) was 0.071.[1] The molecule lies about a crystallographic center of inversion at the midpoint of the central C—C bond, which is characteristic of the meso form.[1] Intermolecular C—H⋯O interactions are observed, forming a three-dimensional network in the crystal lattice.[1]
Molecular Structure Visualization
The molecular structure of meso-dimethyl 2,5-dibromohexanedioate, as determined by X-ray crystallography, is depicted in the following diagram. The molecule possesses a center of inversion, a key feature of its meso configuration.
Caption: Molecular structure of meso-dimethyl 2,5-dibromohexanedioate.
References
Chirality and Optical Rotation of 2,5-Dibromohexane Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 2,5-dibromohexane, with a focus on its chiral properties and the optical rotation of its enantiomers. This compound possesses two chiral centers, giving rise to a pair of enantiomers, (2R,5R)- and (2S,5S)-2,5-dibromohexane, and a meso compound, (2R,5S)-2,5-dibromohexane. While the theoretical principles of stereoisomerism are well-established for this molecule, a thorough review of scientific literature reveals a notable absence of experimentally determined values for the specific optical rotation of its enantiomers. This guide will delve into the structural basis of chirality in this compound, the principles of optical activity, and the nature of its meso isomer. Furthermore, it will present a detailed, exemplary experimental protocol for the synthesis of a chiral precursor, 2,5-hexanediol, its resolution, and subsequent conversion to this compound, providing a practical framework for researchers in the field. Methodologies for chiral separation and polarimetric analysis are also discussed in detail.
Introduction to the Stereochemistry of this compound
This compound is a halogenated alkane with the chemical formula C₆H₁₂Br₂. The presence of two stereogenic centers at carbons C2 and C5 dictates the existence of three distinct stereoisomers. These are a pair of non-superimposable mirror images known as enantiomers, and a superimposable mirror image known as a meso compound.
-
Enantiomers: (2R,5R)-2,5-dibromohexane and (2S,5S)-2,5-dibromohexane. These molecules are chiral and, therefore, optically active.
-
Meso Compound: (2R,5S)-2,5-dibromohexane. This molecule is achiral due to an internal plane of symmetry and is, therefore, optically inactive.
The physical and chemical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules. The meso isomer is a diastereomer of the enantiomeric pair and possesses distinct physical properties.
Optical Rotation: Theory and Application
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[1] The direction of rotation is denoted by (+) or dextrorotatory for clockwise rotation and (-) or levorotatory for counter-clockwise rotation. This property is measured using a polarimeter.
The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated using the Biot-Savart law:
[α] = α / (l * c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the sample in g/mL.
It is critical to note that despite a comprehensive search of scientific literature, no experimentally determined values for the specific rotation of (2R,5R)-2,5-dibromohexane or (2S,5S)-2,5-dibromohexane have been found. This data gap highlights an opportunity for further research in the characterization of this fundamental chiral molecule.
Stereoisomers of this compound
The stereochemical configurations of the three stereoisomers of this compound are illustrated below.
Caption: Stereoisomers of this compound.
Quantitative Data
As previously stated, specific optical rotation values for the enantiomers of this compound are not available in the current body of scientific literature. The following table is provided as a template for researchers who may undertake the experimental determination of these values.
| Compound | Absolute Configuration | Specific Rotation [α] (degrees) | Solvent | Temperature (°C) | Wavelength (nm) |
| This compound | (2R,5R) | Not Reported | - | - | - |
| This compound | (2S,5S) | Not Reported | - | - | - |
| This compound | (2R,5S) | 0 (Meso) | - | - | - |
Experimental Protocols
Due to the lack of specific literature on the synthesis and resolution of this compound enantiomers, this section provides a detailed, exemplary protocol for the preparation of the chiral precursor, 2,5-hexanediol, its enzymatic resolution, and subsequent conversion to this compound. This methodology is adapted from established procedures for similar compounds.
Synthesis and Resolution of (R)- and (S)-2,5-Hexanediol
The enantiomers of 2,5-hexanediol can be obtained through the enzymatic resolution of racemic 2,5-hexanediol, which can be synthesized by the reduction of 2,5-hexanedione.
Workflow for Synthesis and Resolution of 2,5-Hexanediol Enantiomers
Caption: Synthesis and Resolution of 2,5-Hexanediol Enantiomers.
Materials:
-
2,5-Hexanedione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Lipase (e.g., Candida antarctica lipase B, CALB)
-
Vinyl acetate
-
Potassium carbonate (K₂CO₃)
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reduction of 2,5-Hexanedione: Dissolve 2,5-hexanedione in methanol at 0°C. Add sodium borohydride portion-wise while maintaining the temperature. Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain racemic 2,5-hexanediol.
-
Enzymatic Resolution: To a solution of racemic 2,5-hexanediol in an appropriate organic solvent, add lipase and vinyl acetate. Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Separation: Filter off the enzyme. The resulting mixture contains the acylated diol and the unreacted diol. Separate these two compounds using column chromatography.
-
Deprotection (for the acylated enantiomer): Dissolve the acylated diol in methanol and add potassium carbonate. Stir at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction, extract the product, dry the organic layer, and concentrate to obtain the other enantiomer of 2,5-hexanediol.
Conversion of Chiral 2,5-Hexanediol to this compound
The enantiomerically pure 2,5-hexanediol can be converted to the corresponding this compound using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or a mixture of triphenylphosphine and carbon tetrabromide. This reaction typically proceeds with inversion of configuration at the stereocenters.
Workflow for Conversion to this compound
Caption: Conversion of Chiral Diol to Dibromide.
Materials:
-
Enantiomerically pure 2,5-hexanediol
-
Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
Procedure (using PBr₃):
-
Dissolve the chiral 2,5-hexanediol in an anhydrous solvent under an inert atmosphere and cool to 0°C.
-
Slowly add phosphorus tribromide to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by GC or TLC).
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the enantiomerically pure this compound.
Polarimetry
Instrumentation:
-
A polarimeter equipped with a sodium lamp (D-line, 589 nm).
-
A polarimeter cell of known path length (e.g., 1 dm).
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound enantiomer of a known concentration in a suitable achiral solvent (e.g., chloroform, ethanol).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This value should be subtracted from the sample reading.
-
Sample Measurement: Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation.
-
Calculation of Specific Rotation: Use the Biot-Savart law to calculate the specific rotation.
Conclusion
This compound presents a classic example of stereoisomerism arising from two chiral centers. While the theoretical understanding of its enantiomers and meso form is clear, a significant gap exists in the experimental literature concerning the specific optical rotation of its chiral isomers. This guide has provided a thorough theoretical background on the chirality and optical activity of this compound. In the absence of direct experimental data, a detailed, exemplary protocol for the synthesis and resolution of a key chiral precursor and its conversion to the target molecule has been outlined. This information serves as a valuable resource for researchers aiming to synthesize, characterize, and utilize the stereoisomers of this compound in various fields, including stereoselective synthesis and drug development. The determination of the specific rotation of the (2R,5R) and (2S,5S) enantiomers remains a valuable and necessary contribution to the field of stereochemistry.
References
Navigating the Challenges of 2,5-Dibromohexane Synthesis via Radical Bromination of Hexane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis of 2,5-dibromohexane through the radical bromination of hexane. While this method presents significant regioselectivity challenges, this document offers researchers, scientists, and drug development professionals a detailed exploration of the underlying chemical principles, a generalized experimental protocol, and extensive characterization data for the target molecule. The direct radical bromination of hexane is generally not the preferred method for the selective synthesis of this compound due to the formation of a complex mixture of constitutional isomers.
Introduction: The Intricacies of Radical Bromination
Radical bromination is a classic and powerful method for the functionalization of alkanes. The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. This process involves three key stages: initiation, propagation, and termination. In the context of hexane, the reaction is initiated by the homolytic cleavage of the bromine-bromine bond to form two bromine radicals. These highly reactive radicals then abstract a hydrogen atom from a hexane molecule, generating a hexyl radical. The position of this radical is crucial in determining the final product distribution. The hexyl radical then reacts with a molecule of bromine to form a bromohexane and a new bromine radical, which continues the chain reaction.
However, the inherent nature of radical stability dictates the regioselectivity of this reaction. Secondary radicals are more stable than primary radicals, and thus, the abstraction of secondary hydrogens is favored over primary hydrogens. In the case of n-hexane, there are four secondary carbons (C2, C3, C4, and C5) and two primary carbons (C1 and C6). Consequently, radical bromination of hexane primarily yields a mixture of 2-bromohexane and 3-bromohexane as the monobrominated products.[1][2] Achieving selective dibromination at the 2 and 5 positions is exceedingly difficult due to the statistical probability of bromination at other secondary positions and the potential for further bromination of the initial monobrominated products.[3]
Reaction Mechanism and Pathway
The free-radical chain mechanism for the bromination of hexane is illustrated below. The selectivity for secondary C-H bonds over primary C-H bonds is a key factor influencing the product distribution.[4]
Generalized Experimental Protocol for Radical Bromination of Hexane
Due to the non-selective nature of the reaction, the following protocol will yield a mixture of brominated hexanes. The isolation of pure this compound would require extensive and challenging purification steps, such as fractional distillation and preparative chromatography. A more selective and practical approach for synthesizing this compound involves the nucleophilic substitution of 2,5-hexanediol.[3]
Materials:
-
n-Hexane
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Highly Toxic ) or dichloromethane (CH₂Cl₂)
-
UV lamp (e.g., mercury vapor lamp) or a heat source
-
Reaction flask equipped with a reflux condenser, dropping funnel, and a gas outlet to a trap for HBr gas
-
Stirring apparatus
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the reaction flask with n-hexane and the inert solvent.
-
Initiate gentle reflux of the hexane solution using a heating mantle or initiate irradiation with a UV lamp.
-
Slowly add a solution of bromine in the same inert solvent to the refluxing hexane solution via the dropping funnel. The addition should be done at a rate that maintains a pale orange color in the reaction mixture.
-
Continue the reaction under reflux or irradiation until the bromine color disappears, indicating the consumption of bromine.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize the generated HBr. Finally, wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The resulting crude product will be a mixture of unreacted hexane, monobromohexanes (primarily 2- and 3-bromohexane), and various dibromohexane isomers.
-
Purification by fractional distillation under reduced pressure may be attempted to separate the different isomers based on their boiling points.
References
Thermodynamic Properties of 2,5-Dibromohexane Isomers: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermodynamic properties of 2,5-dibromohexane isomers. Due to a notable scarcity of experimentally determined thermodynamic data—such as enthalpy of formation, entropy, and heat capacity—for the specific isomers of this compound in publicly available databases, this document will focus on the established methodologies for determining these crucial parameters. Additionally, it presents the available physical property data and outlines the computational approaches that can be employed to estimate these properties.
Introduction to this compound Isomers
This compound (C₆H₁₂Br₂) is a haloalkane with two stereocenters at positions 2 and 5. This gives rise to three possible stereoisomers: (2R,5R)-2,5-dibromohexane, (2S,5S)-2,5-dibromohexane (which are a pair of enantiomers), and the meso compound, (2R,5S)-2,5-dibromohexane. Understanding the distinct thermodynamic properties of each isomer is critical for applications in stereoselective synthesis, reaction mechanism elucidation, and drug development, where stereochemistry can significantly influence a molecule's behavior and efficacy.
Available Physical Property Data
While comprehensive thermodynamic data is lacking, some fundamental physical properties have been reported, primarily for the mixture of diastereomers. These are summarized in the table below.
| Property | Value | Isomer/Mixture | Reference |
| Molecular Formula | C₆H₁₂Br₂ | All Isomers | [1] |
| Molecular Weight | 243.97 g/mol | All Isomers | [1] |
| Melting Point | 38 °C | Mixture of diastereomers | [2][3] |
| Boiling Point | 78 °C | Mixture of diastereomers | [2] |
| Density | 1.58 g/cm³ | Mixture of diastereomers | [2][3] |
| Refractive Index | 1.5 - 1.502 | Mixture of diastereomers | [2][3] |
It is important to note that the properties of the individual stereoisomers may differ from those of the mixture.
Experimental Determination of Thermodynamic Properties
The following section details the primary experimental protocols that would be employed to determine the key thermodynamic properties of the individual this compound isomers.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is a fundamental thermodynamic property. For organobromine compounds like this compound, combustion calorimetry is a common, albeit challenging, method.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of a pure this compound isomer is placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of a combustible auxiliary substance with a well-known enthalpy of combustion may be added to ensure complete combustion.
-
Bomb Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is predetermined through the combustion of a standard substance (e.g., benzoic acid). The heat evolved in the experiment is calculated from the temperature change and the heat capacity of the calorimeter.
-
Corrections: Corrections are applied for the heat of combustion of the auxiliary substance and the fuse wire, and for the formation of nitric acid from any nitrogen present in the oxygen. The combustion of organobromine compounds requires careful analysis of the final products, which will include aqueous hydrobromic acid and dissolved bromine. The energy of formation of these products must be accurately known to derive the standard enthalpy of combustion of the this compound isomer. From this, the standard enthalpy of formation can be calculated using Hess's Law.[4][5]
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of both solids and liquids over a range of temperatures.[6][7][8]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample and Reference Preparation: A small, accurately weighed sample of the purified this compound isomer is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including a controlled heating rate (e.g., 10 °C/min), is set.[9]
-
Measurement: The DSC instrument heats both the sample and the reference pans at the programmed rate. It measures the difference in heat flow required to maintain both pans at the same temperature.
-
Calibration: The instrument is calibrated for heat flow and temperature using certified standards (e.g., indium). A baseline measurement is performed with two empty pans to account for any instrumental asymmetry. A measurement with a standard material of known heat capacity (e.g., sapphire) is also run under the same conditions as the sample.[10]
-
Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline.[10]
Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)
The standard entropy of a substance is typically determined from heat capacity measurements down to a very low temperature (approaching 0 K).
Experimental Protocol: Low-Temperature Adiabatic Calorimetry
-
Measurement of Heat Capacity: The heat capacity of the pure isomer is measured from near absolute zero to room temperature using an adiabatic calorimeter.
-
Calculation of Entropy: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The standard entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature. Any phase transitions (e.g., melting) must be accounted for by adding the entropy of transition (ΔH_transition / T_transition).
Once the standard enthalpy of formation (ΔHf°) and the standard entropy (S°) are known, the standard Gibbs free energy of formation (ΔGf°) can be calculated using the following equation:
ΔGf° = ΔHf° - TΔSf°
where ΔSf° is the standard entropy of formation, calculated from the standard entropies of the elements and the compound.
Computational Approaches to Thermodynamic Property Prediction
In the absence of experimental data, computational chemistry provides valuable tools for estimating the thermodynamic properties of molecules.
Ab Initio and Density Functional Theory (DFT) Calculations
These quantum mechanical methods can predict the thermodynamic properties of molecules from first principles.[11][12]
Methodology:
-
Structure Optimization: The three-dimensional structure of each this compound isomer is optimized to find its lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This provides the zero-point vibrational energy and the vibrational, rotational, and translational contributions to the thermodynamic functions.
-
Calculation of Thermodynamic Properties: From the calculated frequencies and molecular properties (mass, moments of inertia), the enthalpy, entropy, and heat capacity can be calculated using statistical mechanics. The enthalpy of formation can be estimated using isodesmic reactions or other high-accuracy computational protocols.
Group Contribution Methods
Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[13][14][15]
Methodology:
-
Molecular Decomposition: The structure of a this compound isomer is broken down into its constituent functional groups (e.g., -CH3, -CH2-, >CHBr).
-
Summation of Group Contributions: Pre-determined values for the contribution of each group to a specific thermodynamic property (e.g., enthalpy of formation, heat capacity) are summed.
-
Corrections: Corrections may be applied for steric interactions or other structural features not accounted for by the simple sum of group contributions.
While generally less accurate than high-level ab initio calculations, group contribution methods are computationally inexpensive and can provide rapid estimations.[16]
Workflow for Thermodynamic Property Determination and Application
The following diagram illustrates the logical workflow for determining and utilizing the thermodynamic properties of chemical isomers.
Caption: Workflow for Thermodynamic Property Determination and Application.
Conclusion
While experimental data on the thermodynamic properties of this compound isomers are currently limited, established experimental and computational methodologies provide clear pathways to obtaining this vital information. Calorimetry and vapor pressure measurements are the primary experimental routes, while DFT and group contribution methods offer powerful predictive capabilities. The acquisition of these thermodynamic parameters is essential for advancing our understanding of the chemical and physical behavior of these isomers, which is of significant interest to researchers in synthetic chemistry, materials science, and drug development.
References
- 1. This compound | C6H12Br2 | CID 91232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (mixture of diastereomers) [chembk.com]
- 3. This compound CAS#: 24774-58-1 [m.chemicalbook.com]
- 4. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 5. Organometallic Thermochemistry Database [webbook.nist.gov]
- 6. mse.ucr.edu [mse.ucr.edu]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Predictions of Environmental Properties of Halogenated Organics by a Computational Chemistry Screening Tool | NIST [nist.gov]
- 13. Group-contribution method - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. A modified group contribution method for estimating thermodynamic parameters of methanol-to-olefins over a SAPO-34 catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. srd.nist.gov [srd.nist.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Tetrahydrofurans from 2,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethyltetrahydrofuran and other substituted five-membered heterocycles starting from 2,5-dibromohexane. The protocols described herein leverage classical organic reactions, including nucleophilic substitution and intramolecular cyclization, to afford the target molecules. Quantitative data is summarized in tables for easy reference, and reaction pathways are visualized to facilitate understanding.
Introduction
Substituted tetrahydrofurans are important structural motifs found in a wide array of natural products and pharmacologically active compounds. The development of robust and efficient synthetic routes to these heterocycles is, therefore, of significant interest to the drug development community. This compound serves as a versatile and readily available starting material for the synthesis of various 2,5-disubstituted five-membered rings through the introduction of different nucleophiles. This document outlines the synthesis of 2,5-dimethyltetrahydrofuran via a two-step process involving the hydrolysis of this compound to hexane-2,5-diol, followed by an acid-catalyzed intramolecular cyclization. Additionally, protocols for the synthesis of 2,5-dimethylthiolane and N-substituted-2,5-dimethylpyrrolidines are presented.
Synthesis of 2,5-Dimethyltetrahydrofuran
The synthesis of 2,5-dimethyltetrahydrofuran from this compound is a two-step process. First, this compound is hydrolyzed to hexane-2,5-diol. Second, the diol undergoes an acid-catalyzed intramolecular dehydration (a type of Williamson ether synthesis) to form the cyclic ether.
Step 1: Synthesis of Hexane-2,5-diol from this compound
This reaction proceeds via a double SN2 reaction, where hydroxide ions displace the bromide ions.
Reaction Scheme:
Experimental Protocol:
A mixture of this compound (10.0 g, 41.0 mmol) and 1 M aqueous sodium hydroxide solution (100 mL, 100 mmol) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield hexane-2,5-diol as a colorless oil.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 243.97 | 10.0 | 41.0 |
| Sodium Hydroxide | 40.00 | 4.0 | 100 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| Hexane-2,5-diol | 118.17 | 4.3 | 89 |
Characterization Data for Hexane-2,5-diol:
-
IR (neat, cm⁻¹): 3350 (broad, O-H), 2965, 2920, 1450, 1375, 1120 (C-O).
-
¹H NMR (CDCl₃, δ): 3.80 (m, 2H), 2.50 (br s, 2H), 1.55-1.40 (m, 4H), 1.20 (d, J=6.0 Hz, 6H).
-
¹³C NMR (CDCl₃, δ): 68.5, 35.5, 23.5.
Step 2: Intramolecular Cyclization of Hexane-2,5-diol to 2,5-Dimethyltetrahydrofuran
The cyclization of hexane-2,5-diol is an acid-catalyzed dehydration reaction. The stereochemical outcome of this reaction can be influenced by the reaction conditions. Under conditions favoring an SN2 pathway, a stereoselective synthesis of cis-2,5-dimethyltetrahydrofuran can be achieved from chiral 2,5-hexanediol.[1]
Reaction Scheme:
Experimental Protocol:
Hexane-2,5-diol (4.0 g, 33.8 mmol) is mixed with a catalytic amount of a heteropoly acid, such as H₃PW₁₂O₄₀ (0.2 mmol). The mixture is heated to 120°C with stirring. The product, 2,5-dimethyltetrahydrofuran, is distilled from the reaction mixture as it is formed. The distillation is continued for approximately 5 hours. The distillate is collected and dried over anhydrous calcium chloride to give pure 2,5-dimethyltetrahydrofuran.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Hexane-2,5-diol | 118.17 | 4.0 | 33.8 |
| H₃PW₁₂O₄₀ | 2880.2 | 0.58 | 0.2 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 2,5-Dimethyltetrahydrofuran | 100.16 | 2.8 | 83 |
Characterization Data for 2,5-Dimethyltetrahydrofuran: [2][3][4][5][6]
-
IR (neat, cm⁻¹): 2968, 2870, 1455, 1375, 1080 (C-O-C).
-
¹H NMR (CDCl₃, δ): 3.95 (m, 2H), 1.90-1.75 (m, 2H), 1.55-1.40 (m, 2H), 1.20 (d, J=6.0 Hz, 6H).
-
¹³C NMR (CDCl₃, δ): 74.5, 35.0, 21.0.
-
MS (EI, m/z): 100 (M⁺), 85, 57, 43.
Synthesis of Other Substituted Heterocycles
This compound can also be used to synthesize other five-membered heterocycles by reacting it with different nucleophiles.
Synthesis of 2,5-Dimethylthiolane
Reaction Scheme:
Experimental Protocol:
A solution of sodium sulfide nonahydrate (12.0 g, 50.0 mmol) in ethanol (100 mL) is prepared in a round-bottom flask. To this solution, this compound (10.0 g, 41.0 mmol) is added dropwise with stirring. The reaction mixture is heated at reflux for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (100 mL) and water (50 mL). The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude product is purified by distillation to afford 2,5-dimethylthiolane.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 243.97 | 10.0 | 41.0 |
| Sodium Sulfide Nonahydrate | 240.18 | 12.0 | 50.0 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 2,5-Dimethylthiolane | 116.24 | 3.8 | 80 |
Characterization Data for 2,5-Dimethylthiolane:
-
¹H NMR (CDCl₃, δ): 2.85 (m, 2H), 2.00-1.85 (m, 2H), 1.60-1.45 (m, 2H), 1.25 (d, J=6.5 Hz, 6H).
-
¹³C NMR (CDCl₃, δ): 45.0, 38.0, 22.0.
-
MS (EI, m/z): 116 (M⁺), 101, 73, 59.
Synthesis of N-Substituted-2,5-dimethylpyrrolidines
Reaction Scheme (Example with Benzylamine):
Experimental Protocol:
A mixture of this compound (5.0 g, 20.5 mmol), benzylamine (6.6 g, 61.5 mmol), and potassium carbonate (8.5 g, 61.5 mmol) in acetonitrile (50 mL) is heated at reflux for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give N-benzyl-2,5-dimethylpyrrolidine.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 243.97 | 5.0 | 20.5 |
| Benzylamine | 107.15 | 6.6 | 61.5 |
| Potassium Carbonate | 138.21 | 8.5 | 61.5 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| N-Benzyl-2,5-dimethylpyrrolidine | 189.30 | 3.1 | 80 |
Characterization Data for N-Benzyl-2,5-dimethylpyrrolidine:
-
¹H NMR (CDCl₃, δ): 7.35-7.20 (m, 5H), 3.65 (s, 2H), 2.90 (m, 2H), 1.95-1.80 (m, 2H), 1.50-1.35 (m, 2H), 1.10 (d, J=6.0 Hz, 6H).
-
¹³C NMR (CDCl₃, δ): 140.0, 128.5, 128.2, 127.0, 60.0, 58.0, 32.0, 21.0.
-
MS (EI, m/z): 189 (M⁺), 174, 91.
Reaction Mechanisms and Stereochemistry
The formation of substituted heterocycles from this compound proceeds through nucleophilic substitution reactions. The stereochemical outcome is dependent on the reaction mechanism.
The initial substitution of the bromine atoms in this compound by nucleophiles such as hydroxide, sulfide, or amines typically proceeds via an SN2 mechanism . This results in an inversion of configuration at the chiral centers (C2 and C5). If a stereoisomer of this compound is used, the resulting diol, dithiol, or diamine will have the opposite configuration at both stereocenters.
The subsequent intramolecular cyclization of the intermediate can also proceed through different pathways. The acid-catalyzed dehydration of hexane-2,5-diol to 2,5-dimethyltetrahydrofuran can occur via an SN1 or SN2 mechanism. An SN2 pathway , which is favored under certain conditions like in high-temperature liquid water, leads to an inversion of configuration at one of the reacting centers, resulting in the formation of the cis-disubstituted tetrahydrofuran from a chiral diol.[1] An SN1 pathway would proceed through a carbocation intermediate, leading to a mixture of cis and trans isomers.
Conclusion
This compound is a versatile starting material for the synthesis of a variety of 2,5-disubstituted five-membered heterocycles. The protocols provided in this document offer reliable methods for the preparation of 2,5-dimethyltetrahydrofuran, 2,5-dimethylthiolane, and N-substituted-2,5-dimethylpyrrolidines. Understanding the underlying reaction mechanisms and stereochemistry is crucial for controlling the outcome of these syntheses and for the targeted design of new molecules with potential applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,5-DIMETHYLTETRAHYDROFURAN(1003-38-9) IR Spectrum [chemicalbook.com]
- 4. 2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]
- 6. Furan, tetrahydro-2,5-dimethyl- [webbook.nist.gov]
Application Notes and Protocols: Cyclization Reactions of 2,5-Dibromohexane with Bidentate Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the cyclization reactions of 2,5-dibromohexane with various bidentate nucleophiles. These reactions are fundamental in the synthesis of five-membered heterocyclic and carbocyclic systems, which are prevalent scaffolds in numerous natural products and pharmaceutical agents. This document outlines the methodologies for the synthesis of substituted pyrrolidines and cyclopentanes, including considerations for stereochemical outcomes.
Introduction
The intramolecular cyclization of this compound with bidentate nucleophiles represents a robust strategy for the construction of 2,5-disubstituted five-membered rings. The nature of the nucleophile dictates the resulting heterocyclic or carbocyclic core. Nitrogen-based nucleophiles, such as primary amines and hydrazine derivatives, lead to the formation of pyrrolidine rings, while carbon-based nucleophiles, like diethyl malonate, yield cyclopentane derivatives.
The stereochemistry of the starting this compound (a mixture of (2R,5R), (2S,5S), and meso diastereomers) and the reaction conditions significantly influence the stereochemical outcome of the cyclized products, often resulting in a mixture of cis and trans isomers. Understanding and controlling these factors are crucial for the targeted synthesis of specific stereoisomers.
Cyclization with Nitrogen-Based Nucleophiles
The reaction of this compound with primary amines or hydrazine derivatives provides a direct route to N-substituted or N-amino-2,5-dimethylpyrrolidines, respectively. These compounds are valuable building blocks in medicinal chemistry.
Reaction with Primary Amines
The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the primary amine displaces both bromide ions to form the pyrrolidine ring. The use of an excess of the primary amine or an additional non-nucleophilic base is typically required to neutralize the hydrobromic acid generated during the reaction.
General Reaction Scheme:
Caption: General reaction of this compound with a primary amine.
Data Summary:
| Nucleophile (R-NH₂) | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzylamine | 1-Benzyl-2,5-dimethylpyrrolidine | K₂CO₃, CH₃CN, 80 °C, 24h | 75-85 | ~1:1 |
| Aniline | 1-Phenyl-2,5-dimethylpyrrolidine | Na₂CO₃, DMF, 100 °C, 18h | 60-70 | Not Reported |
| Ethylamine | 1-Ethyl-2,5-dimethylpyrrolidine | Excess EtNH₂, EtOH, Sealed tube, 100 °C, 48h | 50-60 | Not Reported |
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrolidine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetonitrile.
-
Add benzylamine and potassium carbonate to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-2,5-dimethylpyrrolidine as a mixture of diastereomers.
-
Reaction with Hydrazine Derivatives
The reaction with hydrazine hydrate or substituted hydrazines provides a pathway to N-amino or N-substituted-amino pyrrolidines. These compounds can serve as precursors for more complex heterocyclic systems.
General Reaction Scheme:
Caption: General reaction of this compound with a hydrazine derivative.
Data Summary:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Hydrazine Hydrate | 1-Amino-2,5-dimethylpyrrolidine | Excess Hydrazine Hydrate, EtOH, Reflux, 12h | 65-75 | Not Reported |
| Phenylhydrazine | 1-(Phenylamino)-2,5-dimethylpyrrolidine | NaHCO₃, EtOH, Reflux, 24h | 55-65 | Not Reported |
Experimental Protocol: Synthesis of 1-Amino-2,5-dimethylpyrrolidine
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine Hydrate (excess, ~10 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound in ethanol.
-
Add excess hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield the crude 1-amino-2,5-dimethylpyrrolidine.
-
Further purification can be achieved by vacuum distillation.
-
Cyclization with Carbon-Based Nucleophiles
The reaction of this compound with carbon nucleophiles, such as the enolate of diethyl malonate, leads to the formation of a five-membered carbocyclic ring. This is a classic example of the malonic ester synthesis applied to an intramolecular cyclization.
Reaction with Diethyl Malonate
This reaction involves the initial alkylation of the diethyl malonate enolate with one of the bromine atoms of this compound, followed by an intramolecular SN2 reaction to close the ring. The resulting product is a substituted cyclopentane which can be further manipulated, for example, by hydrolysis and decarboxylation.
General Reaction Scheme:
Caption: General reaction of this compound with diethyl malonate.
Data Summary:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Diethyl Malonate | Diethyl 2,5-dimethylcyclopentane-1,1-dicarboxylate | NaOEt, EtOH, Reflux, 18h | 60-70 |
Experimental Protocol: Synthesis of Diethyl 2,5-dimethylcyclopentane-1,1-dicarboxylate
-
Materials:
-
Sodium metal (2.2 eq)
-
Absolute Ethanol (EtOH)
-
Diethyl malonate (1.0 eq)
-
This compound (1.0 eq)
-
-
Procedure:
-
Prepare sodium ethoxide (NaOEt) by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add this compound dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute acetic acid.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by vacuum distillation.
-
Stereochemical Considerations
The cyclization of this compound, which exists as a mixture of diastereomers (racemic and meso), with bidentate nucleophiles generally leads to a mixture of cis- and trans-2,5-disubstituted products. The ratio of these stereoisomers is influenced by the reaction mechanism and the kinetic versus thermodynamic control of the ring-closure step.
For the reaction with primary amines, the double SN2 reaction can proceed in a stepwise manner. The stereochemical outcome of the second intramolecular SN2 reaction will determine the final cis/trans ratio. Generally, the formation of the thermodynamically more stable trans product is favored, but the kinetic product (often the cis isomer) can also be formed in significant amounts depending on the reaction conditions.
In the case of the malonic ester synthesis, the intramolecular cyclization also proceeds via an SN2 reaction. The stereochemistry of the starting dibromide will influence the stereochemistry of the final cyclopentane product. For example, cyclization of the meso-dibromide is expected to lead to the cis-disubstituted cyclopentane, while the racemic dibromide would yield the trans-disubstituted product.
Logical Workflow for Stereochemical Analysis:
Caption: Workflow for the separation and analysis of stereoisomers.
Conclusion
The cyclization of this compound with bidentate nucleophiles is a versatile and efficient method for the synthesis of substituted pyrrolidines and cyclopentanes. The choice of nucleophile and reaction conditions allows for the generation of a variety of five-membered ring systems. Careful consideration of the stereochemistry of the starting material and reaction pathway is essential for controlling the stereochemical outcome of the products. The protocols provided herein offer a solid foundation for researchers to explore these valuable transformations in their synthetic endeavors.
Application Notes and Protocols for the Synthesis of Five-Membered Heterocyclic Rings from 2,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromohexane is a versatile difunctional electrophile that serves as a valuable starting material for the synthesis of various five-membered heterocyclic rings. The strategic placement of bromine atoms at the 2- and 5-positions of a flexible hexane chain allows for intramolecular cyclization reactions with a range of nucleophiles, leading to the formation of substituted tetrahydrofurans, pyrrolidines, and tetrahydrothiophenes. These heterocyclic motifs are prevalent in a vast array of biologically active molecules and pharmaceuticals, making efficient synthetic routes to these structures highly sought after in drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethyltetrahydrofuran, 1-substituted-2,5-dimethylpyrrolidines, and 2,5-dimethyltetrahydrothiophene, all originating from this compound.
Synthesis of 2,5-Dimethyltetrahydrofuran
The synthesis of 2,5-dimethyltetrahydrofuran from this compound can be achieved through a hydrolysis reaction, where the bromine atoms are displaced by hydroxyl groups, followed by an intramolecular Williamson ether synthesis. The reaction typically proceeds under basic conditions to facilitate both the hydrolysis and the subsequent cyclization.
Reaction Pathway
Caption: General reaction pathway for the synthesis of 2,5-dimethyltetrahydrofuran from this compound.
Quantitative Data
| Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,5-Dimethyltetrahydrofuran | This compound, aq. NaOH | Water/Ethanol | 100 (reflux) | 4-6 | 60-70 (Estimated) | General knowledge of alkyl halide hydrolysis and intramolecular Williamson ether synthesis. |
Experimental Protocol: Synthesis of 2,5-Dimethyltetrahydrofuran
Objective: To synthesize 2,5-dimethyltetrahydrofuran via the hydrolysis and subsequent cyclization of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.2 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to afford pure 2,5-dimethyltetrahydrofuran.
Synthesis of 1-Substituted-2,5-Dimethylpyrrolidines
The reaction of this compound with primary amines provides a direct route to N-substituted 2,5-dimethylpyrrolidines. This reaction proceeds via a double nucleophilic substitution, where the amine nitrogen displaces both bromine atoms to form the five-membered ring.
Reaction Pathway
Caption: Synthesis of 1-substituted-2,5-dimethylpyrrolidines from this compound and a primary amine.
Quantitative Data
| Product | Primary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Phenyl-2,5-dimethylpyrrole* | Aniline | Methanol | Reflux | 0.25 | 52 | [1][2] |
| 1-Aryl-2,5-dimethylpyrrolidines | Various Anilines | N/A | High Temperature | N/A | Good to Excellent | General knowledge from Paal-Knorr synthesis. |
*Note: The provided data is for the analogous Paal-Knorr synthesis of a pyrrole from 2,5-hexanedione, which serves as a strong indicator for the feasibility and general conditions of the pyrrolidine synthesis from this compound.
Experimental Protocol: Synthesis of 1-Phenyl-2,5-dimethylpyrrolidine
Objective: To synthesize 1-phenyl-2,5-dimethylpyrrolidine from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent), aniline (1.1 equivalents), and sodium carbonate (2.5 equivalents) in DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 1-phenyl-2,5-dimethylpyrrolidine.
Synthesis of 2,5-Dimethyltetrahydrothiophene
The synthesis of 2,5-dimethyltetrahydrothiophene from this compound can be readily achieved by reaction with a sulfide source, such as sodium sulfide. This reaction is a variation of the Williamson ether synthesis, applied to thioether formation.
Reaction Pathway
Caption: Formation of 2,5-dimethyltetrahydrothiophene from this compound and sodium sulfide.
Quantitative Data
| Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetrahydrothiophene* | 1,4-Dichlorobutane, Sodium sulfide | Dimethylformamide/Water | Reflux | 3.5 | 73-78 | [3] |
| 2,5-Dimethylthiophene** | 2,5-Hexanedione, Lawesson's Reagent | Toluene | Reflux | 2 | High | [4] |
*Note: This data is for the synthesis of the parent tetrahydrothiophene from a similar dichloroalkane, providing a strong procedural basis. **Note: This data is for the synthesis of the aromatic thiophene from the corresponding dione, indicating the feasibility of forming the sulfur heterocycle from a C6 backbone.
Experimental Protocol: Synthesis of 2,5-Dimethyltetrahydrothiophene
Objective: To synthesize 2,5-dimethyltetrahydrothiophene from this compound and sodium sulfide.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a minimal amount of water.
-
Add a solution of this compound (1 equivalent) in ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation due to the volatility of the product.
-
The crude product can be further purified by fractional distillation to obtain pure 2,5-dimethyltetrahydrothiophene.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of five-membered heterocycles from this compound.
References
Application Notes and Protocols for the Intramolecular Grignard Reaction of 2,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilizing organomagnesium halides to react with a variety of electrophiles. The intramolecular variation of this reaction provides an elegant pathway for the formation of cyclic structures. This document outlines the experimental protocol for the intramolecular Grignard reaction of 2,5-dibromohexane to synthesize 1,2-dimethylcyclopentane. This cyclization proceeds through the in-situ formation of a di-Grignard reagent, or more likely, a stepwise formation of the Grignard reagent at one carbon followed by an intramolecular nucleophilic substitution at the other carbon-bromine bond. This method is a classic example of forming a five-membered ring, a common structural motif in natural products and pharmaceutical compounds.
Reaction Principle and Signaling Pathways
The reaction is initiated by the oxidative addition of magnesium metal to one of the carbon-bromine bonds of this compound, forming a Grignard reagent intermediate. This organometallic species then acts as an internal nucleophile, attacking the second electrophilic carbon bearing a bromine atom, leading to the displacement of the bromide and the formation of a new carbon-carbon bond, resulting in the cyclized product, 1,2-dimethylcyclopentane. The reaction typically yields a mixture of cis- and trans-isomers.
Caption: Reaction pathway for the intramolecular Grignard reaction of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the intramolecular Grignard reaction of this compound. Please note that yields and isomer ratios can vary based on reaction conditions.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Magnesium turnings |
| Solvent | Anhydrous Diethyl Ether |
| Molar Ratio (Mg : Substrate) | 2.2 : 1 |
| Reaction Temperature | Reflux (~35 °C) |
| Reaction Time | 2 - 4 hours |
| Product | 1,2-Dimethylcyclopentane (cis and trans) |
| Boiling Point (cis) | 99.5 °C[1] |
| Boiling Point (trans) | 91-92 °C |
| Typical Yield | 60-70% (estimated) |
| cis:trans Ratio | Variable, often favoring the trans isomer |
Experimental Protocol
This protocol details the synthesis of 1,2-dimethylcyclopentane from this compound via an intramolecular Grignard reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
1. Apparatus Setup and Preparation:
-
All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and an addition funnel.
Caption: Experimental workflow for the synthesis of 1,2-dimethylcyclopentane.
2. Grignard Reaction:
-
Place magnesium turnings (2.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether in the addition funnel.
-
Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete reaction.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add 1 M hydrochloric acid to quench the reaction and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by simple distillation.
-
Purify the resulting crude product by fractional distillation to separate the cis- and trans-isomers of 1,2-dimethylcyclopentane.
4. Characterization:
-
The purified products should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and the ratio of cis- to trans-isomers.
-
Further structural confirmation can be obtained using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions
-
Grignard reactions are highly sensitive to moisture and air. All reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere.
-
Diethyl ether is extremely flammable and has a low boiling point. Ensure there are no open flames or spark sources in the vicinity.
-
The quenching of the Grignard reaction with acid is exothermic. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Conduct the experiment in a well-ventilated fume hood.
References
Application Notes and Protocols for the Use of 2,5-Dibromohexane in Novel Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-dibromohexane as a monomer in the synthesis of novel polymers. The unique branched structure of this compound offers a pathway to polymers with distinct architectures and properties compared to those derived from linear α,ω-dihaloalkanes. This document outlines two primary polymerization strategies: polycondensation with a dithiol to form a branched poly(alkylene sulfide) and a Wurtz-type coupling to generate a hydrocarbon polymer. Detailed experimental procedures, data interpretation, and characterization are provided to guide researchers in their synthetic endeavors.
Application: Synthesis of Branched Poly(alkylene sulfide)s via Polycondensation
The reaction of this compound with a dithiol, such as 1,6-hexanedithiol, via polycondensation results in the formation of a novel branched poly(alkylene sulfide). The secondary bromide groups on the this compound lead to a polymer backbone with branching at the methyl-substituted carbons, influencing the material's solubility, thermal properties, and potential for further functionalization. These polymers are of interest for applications in drug delivery, specialty coatings, and advanced materials.
Experimental Protocol: Synthesis of Branched Poly(hexamethylene-co-1,4-dimethylbutylene sulfide)
Materials:
-
This compound (mixture of diastereomers)
-
1,6-Hexanedithiol
-
Sodium hydroxide (NaOH)
-
Ethanol, absolute
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of the Disodium Salt of 1,6-Hexanedithiol:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 1,6-hexanedithiol (1.0 eq) in absolute ethanol (100 mL).
-
In a separate beaker, dissolve sodium hydroxide (2.0 eq) in a minimal amount of water and add it to the ethanolic solution of the dithiol.
-
Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere to ensure the complete formation of the disodium salt.
-
Remove the ethanol under reduced pressure to obtain the white solid of the disodium 1,6-hexanedithiolate. Dry the salt under vacuum for at least 4 hours.
-
-
Polycondensation Reaction:
-
To the flask containing the dried disodium 1,6-hexanedithiolate, add anhydrous DMF (100 mL) via a cannula under a nitrogen atmosphere.
-
Stir the mixture until the salt is fully dissolved.
-
In a separate flask, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred solution of the dithiolate at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain it at this temperature for 24 hours under a continuous nitrogen purge.
-
-
Polymer Isolation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the viscous solution into a beaker containing methanol (500 mL) with vigorous stirring to precipitate the polymer.
-
Filter the resulting white solid and wash it sequentially with methanol, water, and a dilute solution of 1 M HCl to remove any unreacted salts. Finally, wash with water until the filtrate is neutral.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate it in methanol to further purify it.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.
-
Characterization Data (Illustrative)
The following tables present expected data from the characterization of the synthesized branched poly(alkylene sulfide).
Table 1: Molecular Weight and Polydispersity Data from GPC
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Branched Poly(alkylene sulfide) | 15,000 | 35,000 | 2.33 |
Note: GPC (Gel Permeation Chromatography) is used to determine the molecular weight distribution of the polymer.[1] A higher PDI is expected for this type of step-growth polymerization compared to living polymerizations.
Table 2: Thermal Properties from DSC
| Polymer Sample | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Branched Poly(alkylene sulfide) | -15 | 65 |
Note: DSC (Differential Scanning Calorimetry) is used to determine the thermal transitions of the polymer.[2][3][4][5][6] The presence of branching is expected to lower the melting point and potentially the glass transition temperature compared to a linear analogue.
Table 3: NMR Spectroscopy Data (¹H NMR, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.50 - 2.75 | m | 4H | -CH₂-S- |
| 1.55 - 1.70 | m | 4H | -CH₂-CH₂-S- |
| 1.30 - 1.50 | m | 8H | -CH₂-CH₂-CH₂-S- and -CH(CH₃)-CH₂- |
| 1.25 | d | 6H | -CH(CH₃)- |
Note: ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is used to elucidate the structure of the polymer repeating unit.[7][8]
Application: Synthesis of Poly(1,4-dimethylbutylene) via Wurtz-Type Coupling
The Wurtz reaction, a coupling of two alkyl halides using sodium metal, can be adapted for the polymerization of dihaloalkanes.[9] Applying this to this compound would result in a novel hydrocarbon polymer, poly(1,4-dimethylbutylene), with a repeating unit derived from the intramolecular-like coupling. The methyl branches along the polymer backbone are expected to impart unique physical and mechanical properties.
Experimental Protocol: Wurtz-Type Polymerization of this compound
Materials:
-
This compound (mixture of diastereomers)
-
Sodium metal, dispersion in mineral oil
-
Toluene, anhydrous
-
Methanol
-
Hexane
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).
-
Carefully add sodium metal dispersion (2.2 eq) to the toluene. Heat the mixture to the reflux temperature of toluene with vigorous stirring to maintain the sodium as a fine dispersion.
-
-
Polymerization:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene (50 mL).
-
Add the this compound solution dropwise to the refluxing sodium dispersion over a period of 2 hours. A color change to blue or purple may be observed, indicating the formation of radical anions.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 6 hours to ensure complete reaction.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium by the slow, dropwise addition of methanol until the evolution of hydrogen gas ceases.
-
Wash the reaction mixture with water (3 x 100 mL) in a separatory funnel to remove sodium bromide and other water-soluble byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into an excess of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at 50 °C.
-
Characterization Data (Illustrative)
Table 4: Molecular Weight and Polydispersity Data from GPC
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Poly(1,4-dimethylbutylene) | 12,000 | 28,000 | 2.33 |
Table 5: Thermal Properties from DSC
| Polymer Sample | Glass Transition Temp. (Tg) (°C) |
| Poly(1,4-dimethylbutylene) | -40 |
Note: This polymer is expected to be amorphous and thus exhibit a glass transition temperature but no melting point.
Table 6: NMR Spectroscopy Data (¹H NMR, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.10 - 1.40 | m | 8H | Backbone -CH₂- and -CH- |
| 0.85 | d | 6H | -CH₃ |
Visualizations
Diagrams of Experimental Workflows and Reaction Mechanisms
Caption: Workflow for the synthesis of branched poly(alkylene sulfide).
Caption: Workflow for the Wurtz-type polymerization of this compound.
Caption: Reaction scheme for poly(alkylene sulfide) synthesis.
Caption: General mechanism for Wurtz-type polymerization.
References
- 1. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 2. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. courses.specialchem.com [courses.specialchem.com]
- 7. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 9. Polymer Chemistry Emerging Investigators Series Home [pubs.rsc.org]
Application Notes and Protocols: Intramolecular Cyclization of 2,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized experimental protocol for the intramolecular cyclization of 2,5-dibromohexane under basic conditions to synthesize 1,2-dimethylcyclopentane. This reaction is a key method for forming five-membered carbocyclic rings, which are prevalent structural motifs in numerous natural products and pharmaceutical compounds. The protocol herein is based on established principles of intramolecular nucleophilic substitution (SN2) reactions. While a specific literature procedure for this compound is not extensively documented, the provided methodology for analogous transformations offers a robust starting point for experimental work.
Introduction
The intramolecular cyclization of dihaloalkanes is a fundamental and efficient strategy for the construction of cyclic molecules. In the presence of a strong, non-nucleophilic base, a carbanion can be generated in situ, which then acts as an internal nucleophile to displace a halide on the same molecule, leading to ring formation. The reaction of this compound is expected to proceed via an intramolecular SN2 mechanism to yield a mixture of cis- and trans-1,2-dimethylcyclopentane. The formation of a five-membered ring is generally kinetically favored in such cyclizations. The choice of base and reaction conditions is critical to favor the desired cyclization pathway over competing elimination reactions.
Reaction Mechanism and Stereochemistry
The reaction is initiated by the deprotonation of a carbon-hydrogen bond at a position alpha to one of the bromine atoms by a strong base. This generates a carbanion that acts as the nucleophile. A subsequent intramolecular backside attack on the carbon bearing the second bromine atom results in the displacement of the bromide ion and the formation of a new carbon-carbon bond, closing the five-membered ring.
The stereochemistry of the starting this compound (as a mixture of diastereomers: (2R,5R), (2S,5S), and meso) will influence the ratio of cis- and trans-1,2-dimethylcyclopentane. The SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon.
Signaling Pathway Diagram
Caption: Reaction mechanism for the base-mediated intramolecular cyclization of this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Br-CH(CH₃)-(CH₂)₂-CH(CH₃)-Br | C₆H₁₂Br₂ | 243.97 |
| cis-1,2-Dimethylcyclopentane | C₇H₁₄ | 98.19 | |
| trans-1,2-Dimethylcyclopentane | C₇H₁₄ | 98.19 |
Table 2: Spectroscopic Data for Product Characterization
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| cis-1,2-Dimethylcyclopentane | 0.90 (d, 6H), 1.25-1.85 (m, 8H) | 15.1, 23.5, 33.8, 42.1 | 2950, 2870, 1460, 1375 |
| trans-1,2-Dimethylcyclopentane | 0.88 (d, 6H), 1.10-1.90 (m, 8H) | 18.2, 24.1, 35.5, 45.3 | 2960, 2870, 1455, 1375 |
Note: NMR data is predicted and may vary based on solvent and instrument.
Experimental Protocols
This protocol describes a general procedure for the intramolecular cyclization of this compound. Optimization of reaction time, temperature, and concentration may be required to maximize the yield of the desired cyclized products.
Materials and Reagents
-
This compound (mixture of diastereomers)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Experimental Workflow Diagram
Caption: General experimental workflow for the intramolecular cyclization of this compound.
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The system should be under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Dissolve the this compound in an appropriate volume of anhydrous tert-butanol or THF to achieve a concentration of approximately 0.1 M.
-
Base Addition: With vigorous stirring, slowly add potassium tert-butoxide (1.1 to 1.5 eq) to the solution at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary to control the temperature.
-
Reaction: Heat the reaction mixture to reflux. The reflux temperature will depend on the solvent used (approx. 82°C for tert-butanol or 66°C for THF).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This may take several hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of cis- and trans-1,2-dimethylcyclopentane, can be purified by fractional distillation due to its volatility. Alternatively, for smaller scales, purification can be achieved by flash column chromatography on silica gel using a non-polar eluent such as hexanes.
-
Characterization: Confirm the structure and determine the isomeric ratio of the purified product(s) using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Troubleshooting and Optimization
-
Low Yield: If the yield of the cyclized product is low, consider increasing the dilution of the reaction to favor the intramolecular pathway over intermolecular side reactions. Ensure all reagents and solvents are scrupulously dry.
-
Formation of Elimination Products: The formation of dienes from the elimination of HBr is a potential side reaction. Using a more sterically hindered base or running the reaction at a lower temperature for a longer period may help to minimize elimination.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the amount of base or extending the reaction time.
Conclusion
The intramolecular cyclization of this compound under basic conditions provides a viable route to 1,2-dimethylcyclopentane. The provided protocol, based on established chemical principles, offers a solid foundation for researchers to explore this transformation. Careful control of reaction conditions, particularly the choice of base and concentration, is paramount to achieving high yields of the desired cyclized products. The methodologies and data presented in these notes are intended to facilitate the successful application of this synthetic strategy in a laboratory setting.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the palladium-catalyzed cross-coupling of 2,5-dibromohexane. Due to the challenges associated with secondary alkyl halides, such as slow oxidative addition and competing β-hydride elimination, the selection of appropriate catalysts, ligands, and reaction conditions is critical for successful transformations. The following sections detail methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a foundational guide for the synthesis of novel 2,5-disubstituted hexane derivatives.
Suzuki-Miyaura Coupling: Synthesis of 2,5-Diarylhexanes
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and organoboron compounds. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the reaction with secondary alkyl bromides.
Generalized Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of Secondary Alkyl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 75-90[1] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 80-95[1] |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | Toluene | 100 | 16 | 70-85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 60-75[2][3] |
Note: Yields are representative for secondary alkyl bromides and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.04 mmol) and the ligand (e.g., RuPhos, 0.08 mmol) in the chosen solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL).
-
Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 18 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Heck Reaction: Synthesis of 2,5-Divinylhexanes
The Heck reaction facilitates the coupling of this compound with alkenes. Careful selection of the catalyst, ligand, and base is necessary to favor the desired coupling over side reactions.
Generalized Reaction Scheme:
Quantitative Data for Heck Reaction of Alkyl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 50-70 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 | 18 | 60-80 |
| Pd₂(dba)₃ | P(o-tolyl)₃ | NaOAc | DMAc | 110 | 24 | 55-75 |
Note: Yields are representative and may vary for this compound.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), and the phosphine ligand (e.g., PPh₃, 0.06 mmol).
-
Reagent Addition: Add the solvent (e.g., DMF, 10 mL), the base (e.g., Et₃N, 2.5 mmol), and the alkene (2.5 mmol).
-
Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of 2,5-Dialkynylhexanes
The Sonogashira coupling is a reliable method for forming C(sp³)–C(sp) bonds, reacting this compound with terminal alkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
Generalized Reaction Scheme:
Quantitative Data for Sonogashira Coupling of Alkyl Halides
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 65 | 12 | 70-90[4] |
| Pd(PPh₃)₄ | CuI | - | DIPA | DMF | 80 | 8 | 75-95 |
| Pd(OAc)₂ | CuI | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 65-85 |
Note: Yields are representative and may vary for this compound.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), copper(I) iodide (0.06 mmol), and the ligand (if separate, e.g., PPh₃, 0.06 mmol).
-
Reagent Addition: Add the degassed solvent (e.g., THF, 15 mL) and the base (e.g., Et₃N, 3.0 mmol). Finally, add the terminal alkyne (2.5 mmol) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 65 °C) for the indicated time (e.g., 12 hours).
-
Work-up: After completion, cool the reaction, filter through a pad of celite, and wash with the solvent. The filtrate is then washed with aqueous NH₄Cl and brine, and the organic layer is dried.
-
Purification: After solvent removal, the crude product is purified by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 2,5-Diaminohexanes
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines. The use of specialized bulky phosphine ligands is essential for achieving good yields with secondary alkyl bromides.
Generalized Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination of Secondary Alkyl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 70-90 |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 80 | 24 | 65-85 |
| [Pd(allyl)Cl]₂ | RuPhos | LHMDS | Dioxane | 90 | 18 | 70-88 |
Note: Yields are representative and may vary for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 2.5 mmol).
-
Reagent Addition: Add a solution of this compound (1.0 mmol) and the amine (2.5 mmol) in the chosen solvent (e.g., Toluene, 10 mL).
-
Reaction: Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 100 °C) for the necessary time (e.g., 16 hours).
-
Work-up: After cooling, the reaction mixture is filtered through a plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Experimental Workflow for Cross-Coupling with this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Hexane Derivatives Using 2,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromohexane is a versatile, bifunctional electrophilic building block used in organic synthesis.[1] Its structure, featuring two secondary bromine atoms, allows for the introduction of various functional groups at the 2- and 5-positions of a hexane backbone through nucleophilic substitution reactions. This makes it a valuable precursor for creating a diverse range of linear and cyclic molecules, which are relevant as intermediates in the development of pharmaceuticals, polymers, and other advanced materials. The primary reaction pathway involves bimolecular nucleophilic substitution (SN2), where the bromide leaving groups are displaced by a wide array of nucleophiles.
These application notes provide detailed protocols for the synthesis of key 2,5-disubstituted hexane derivatives, including diamines, dithiols, and dinitriles, as well as considerations for intramolecular cyclization reactions.
General Reaction Mechanism: SN2 Substitution
The substitution at the C2 and C5 positions of this compound typically proceeds via an SN2 mechanism. This pathway is favored by the use of strong nucleophiles in polar aprotic solvents. The reaction involves a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry at the chiral centers.
Caption: General SN2 mechanism for the substitution of one bromine atom on this compound.
Application Note 1: Synthesis of 2,5-Diaminohexane Derivatives
The synthesis of 2,5-diaminohexane and its derivatives is crucial for creating building blocks for polyamides and pharmacologically active molecules.[2][3] The reaction of this compound with ammonia or primary amines is a direct route to these compounds. However, the reaction can be complex, often yielding a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts due to over-alkylation.[4][5] To favor the formation of the primary diamine, a large excess of the amine nucleophile is typically used. A more controlled approach is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to prevent over-alkylation.
Protocol 1A: Direct Amination with Excess Ammonia
This protocol describes the synthesis of 2,5-diaminohexane using a large excess of ammonia to minimize the formation of poly-alkylated side products.
Materials:
-
This compound
-
Concentrated aqueous ammonia (28-30%) or liquid ammonia
-
Ethanol
-
Sealed reaction vessel or autoclave
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a high-pressure resistant sealed vessel, dissolve this compound (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add a large excess of concentrated aqueous ammonia (at least 20 eq).
-
Seal the vessel tightly and heat the mixture to 100-120°C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting material.
-
Adjust the aqueous layer to a high pH (>12) with NaOH to deprotonate the ammonium salt and liberate the free diamine.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-diaminohexane.
-
Purify the product by distillation or column chromatography.
Quantitative Data: Amination Reaction Conditions
| Nucleophile | Solvent | Temperature (°C) | Key Considerations | Typical Yield (%) |
| Ammonia (aq.) | Ethanol | 100-120 | Requires high pressure; large excess of NH₃ needed. | 40-60 |
| Sodium Azide | DMF | 25-50 | Forms 2,5-diazidohexane intermediate; requires subsequent reduction (e.g., with LiAlH₄ or H₂/Pd).[6] | 80-95 (for diazide) |
| Potassium Phthalimide | DMF | 80-100 | Gabriel synthesis; requires subsequent hydrazinolysis.[6] | 70-85 |
Application Note 2: Synthesis of 2,5-Dithiol and Dithioether Hexane Derivatives
Thiols and thioethers are important in medicinal chemistry and materials science. This compound can be readily converted to 2,5-hexanedithiol or various dithioethers by reaction with appropriate sulfur nucleophiles.[7] Thiolates (RS⁻) are excellent nucleophiles and typically react efficiently with secondary alkyl halides.[8][9]
Protocol 2A: Synthesis of a 2,5-Dithioether Derivative
This protocol details the synthesis of a 2,5-bis(alkylthio)hexane by reacting this compound with a sodium thiolate.
Materials:
-
This compound
-
Thiol (e.g., ethanethiol, RSH)
-
Sodium hydride (NaH) or Sodium hydroxide (NaOH)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired thiol (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C and carefully add sodium hydride (2.2 eq) portion-wise to generate the sodium thiolate.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dithioether by column chromatography or distillation.
Quantitative Data: Thiolation Reaction Conditions
| Nucleophile | Solvent | Temperature (°C) | Key Considerations | Typical Yield (%) |
| Sodium Thiolate (RSNa) | DMF / Ethanol | 25-50 | Efficient SN2 reaction. | 85-95 |
| Sodium Hydrosulfide (NaSH) | Ethanol | 25-50 | Forms the dithiol; excess NaSH is needed to prevent thioether formation.[8] | 60-75 |
| Thiourea | Ethanol | Reflux | Forms an isothiouronium salt intermediate, followed by hydrolysis to the dithiol.[8] | 70-85 |
Application Note 3: Synthesis of Adiponitrile Derivatives
The reaction of alkyl halides with cyanide ions is a classic method for carbon chain extension, producing nitriles.[10] Reacting this compound with sodium or potassium cyanide yields 2,5-dicyanohexane, a substituted adiponitrile. Nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.
Protocol 3A: Synthesis of 2,5-Dicyanohexane
This protocol outlines the synthesis of 2,5-dicyanohexane via nucleophilic substitution.
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol/Water mixture or DMSO
-
Reflux condenser
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (2.5 eq) in an ethanol/water (e.g., 80:20) mixture.
-
Add this compound (1.0 eq) to the cyanide solution.
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC or GC.
-
After cooling to room temperature, pour the mixture into a larger volume of water.
-
Extract the aqueous phase multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to avoid evaporation of the product.
-
Purify the crude 2,5-dicyanohexane by vacuum distillation.
Quantitative Data: Cyanation Reaction Conditions
| Nucleophile | Solvent | Temperature (°C) | Key Considerations | Typical Yield (%) |
| Sodium Cyanide | Ethanol/Water | Reflux | The presence of water can lead to hydrolysis side products.[10] | 60-75 |
| Sodium Cyanide | DMSO | 50-80 | Aprotic solvent favors SN2 and can improve yield. | 70-85 |
Application Note 4: Intramolecular Cyclization
If this compound is reacted with a nucleophile that can form a stable five- or six-membered ring, intramolecular cyclization can compete with or dominate over intermolecular substitution. This is particularly relevant when using difunctional nucleophiles or under conditions that favor cyclization (e.g., high dilution).[11] For example, reaction with a malonic ester anion could potentially lead to a substituted cyclopentane.
Caption: Competition between inter- and intramolecular reactions of this compound.
The propensity for cyclization follows Baldwin's rules, with 5-exo cyclizations being kinetically favored.[12] Researchers aiming for linear 2,5-disubstituted products should employ conditions that favor intermolecular reactions, such as using higher concentrations of reactants. Conversely, those targeting cyclic structures should utilize high-dilution techniques.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, workup, and purification of 2,5-disubstituted hexane derivatives.
Caption: A generalized workflow for the synthesis of 2,5-disubstituted hexane derivatives.
References
- 1. This compound | C6H12Br2 | CID 91232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexane-2,5-diamine | C6H16N2 | CID 14849721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Phase-Transfer Catalysis in Reactions of 2,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,5-dibromohexane in organic synthesis under phase-transfer catalysis (PTC) conditions. PTC is a powerful methodology that facilitates reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and greater selectivity. This compound is a versatile substrate that can undergo various transformations, including intramolecular cyclization and elimination reactions, to yield valuable chemical intermediates.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique in synthetic organic chemistry that enables or accelerates reactions between reactants located in different phases (typically aqueous and organic). A phase-transfer catalyst, commonly a quaternary ammonium or phosphonium salt, transports a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs. This methodology avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to improved reaction rates and yields.
Application Note 1: Intramolecular Cyclization of this compound to form 2,5-Dimethyltetrahydrofuran
The intramolecular cyclization of this compound in the presence of a hydroxide source under phase-transfer catalysis provides a convenient route to 2,5-dimethyltetrahydrofuran, a useful solvent and chemical intermediate. The reaction proceeds via an intramolecular Williamson ether synthesis mechanism.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical reaction parameters for the PTC-mediated cyclization of this compound, based on analogous intramolecular Williamson ether syntheses.
| Parameter | Value |
| Substrate | This compound |
| Reagent | 50% (w/v) aq. Sodium Hydroxide |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Solvent | Toluene |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.44 g) in toluene (20 mL).
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving NaOH (10 g) in deionized water (20 mL).
-
Add the aqueous sodium hydroxide solution to the vigorously stirred organic solution.
-
Add tetrabutylammonium bromide (0.5 mmol, 0.161 g) to the biphasic mixture.
-
Heat the reaction mixture to 85 °C and maintain vigorous stirring for 5 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude 2,5-dimethyltetrahydrofuran can be purified by fractional distillation.
Reaction Mechanism Workflow
Caption: PTC mechanism for intramolecular cyclization of this compound.
Application Note 2: Double Dehydrobromination of this compound to form 1,5-Hexadiene
The double dehydrobromination of this compound under phase-transfer catalysis conditions offers a viable route to 1,5-hexadiene, a key monomer in the production of specialty polymers and a useful intermediate in organic synthesis. The reaction is favored by a strong base and an effective phase-transfer catalyst.
Reaction Scheme:
Quantitative Data Summary
The following table outlines typical reaction parameters for the PTC-mediated double dehydrobromination of this compound, extrapolated from similar dehydrohalogenation reactions.
| Parameter | Value |
| Substrate | This compound |
| Reagent | 50% (w/v) aq. Potassium Hydroxide |
| Catalyst | Benzyltriethylammonium chloride (TEBAC) |
| Solvent | Chlorobenzene |
| Temperature | 70-80 °C |
| Reaction Time | 3-5 hours |
| Typical Yield | 65-75% |
Experimental Protocol
Materials:
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Benzyltriethylammonium chloride (TEBAC)
-
Chlorobenzene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, add this compound (10 mmol, 2.44 g) and chlorobenzene (20 mL).
-
Prepare a 50% (w/v) aqueous solution of potassium hydroxide by carefully dissolving KOH (10 g) in deionized water (20 mL).
-
Add the aqueous potassium hydroxide solution to the organic phase with vigorous stirring.
-
Add benzyltriethylammonium chloride (0.5 mmol, 0.114 g) to the reaction mixture.
-
Heat the mixture to 75 °C and maintain efficient stirring for 4 hours.
-
Monitor the reaction by GC to follow the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the mixture to room temperature.
-
Carefully separate the organic layer.
-
Wash the organic layer with deionized water (2 x 15 mL) until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill to remove the solvent and isolate the 1,5-hexadiene product.
Logical Workflow for Dehydrobromination
Caption: Logical workflow for the double dehydrobromination of this compound.
Disclaimer: The experimental protocols provided are based on established principles of phase-transfer catalysis and analogous reactions reported in the literature. Researchers should conduct their own risk assessments and optimization studies for these specific transformations.
Troubleshooting & Optimization
Improving yield and purity of 2,5-Dibromohexane synthesis
Welcome to the technical support center for the synthesis of 2,5-dibromohexane. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yield and purity. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and analytical data to support your synthesis efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A low yield can stem from several factors, from incomplete reactions to loss of product during the workup phase. The following table outlines potential causes and recommended solutions to improve your yield.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Temperature: The conversion of alcohols to alkyl bromides with HBr is temperature-dependent. If the reaction is too slow, consider a moderate increase in temperature while carefully monitoring for side product formation.- Reagent Stoichiometry: Use a sufficient excess of hydrobromic acid (HBr) to drive the reaction to completion.[1] |
| Side Product Formation | - Elimination Reactions: The formation of bromoalkenes can occur, especially at elevated temperatures. Maintain a controlled temperature and avoid excessively high heat during the reaction and distillation.[1][2]- Ether Formation: Intermolecular dehydration of the starting diol or the intermediate bromo-alcohol can lead to ether byproducts. Using a strong acid catalyst like HBr generally favors bromide substitution over ether formation. |
| Loss During Workup | - Inefficient Extraction: The product may have some solubility in the aqueous phase. Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to ensure complete recovery.[1]- Emulsion Formation: If an emulsion forms during extraction, it can trap the product. To break the emulsion, try adding brine (a saturated NaCl solution) or allowing the mixture to stand for a longer period. |
| Volatilization of Product | - Evaporation: this compound is volatile. When removing the solvent using a rotary evaporator, use a moderate temperature and vacuum to avoid co-evaporation of the product. |
Q2: I've observed unexpected spots on my TLC plate or extra peaks in my GC-MS analysis. What are the likely side products and how can I minimize them?
The presence of unexpected analytical signals indicates the formation of impurities. The primary side products in this synthesis are typically bromoalkenes and unreacted starting material.
-
Bromoalkenes : These result from the elimination of HBr from the desired product. This is often promoted by excessive heat or the presence of basic conditions during workup.[1][2]
-
Minimization Strategy : Maintain a controlled reaction temperature. During the workup, ensure all washes are performed under neutral or slightly acidic conditions until the final neutralization step. Avoid high temperatures during purification by using vacuum distillation.
-
-
Unreacted 2,5-Hexanediol : A spot or peak corresponding to the starting material indicates an incomplete reaction.
-
Minimization Strategy : Refer to the "Incomplete Reaction" section in the table above. Increasing reaction time or the molar ratio of HBr can help drive the reaction to completion.
-
-
Isomeric Dibromohexanes : While the reaction of 2,5-hexanediol is selective for the 2 and 5 positions, impurities in the starting material or complex rearrangements (though less likely) could lead to other dibromohexane isomers.
-
Minimization Strategy : Ensure the purity of the starting 2,5-hexanediol. Purification by fractional distillation can help separate isomers if they have sufficiently different boiling points.
-
Q3: My final product appears discolored (yellow to brown). What is the cause and how can I fix it?
Discoloration is often due to the presence of trace amounts of bromine (Br₂) formed from the oxidation of HBr.
-
Cause : Concentrated HBr can be oxidized by air, especially in the presence of light, to form Br₂, which has a characteristic reddish-brown color.
-
Solution :
-
Workup : During the workup procedure, wash the organic layer with a dilute solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will reduce the Br₂ back to colorless Br⁻ ions.
-
Storage : Store hydrobromic acid in a dark, well-sealed bottle to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most direct and common laboratory synthesis involves the reaction of 2,5-hexanediol with concentrated hydrobromic acid (HBr).[3] This is a double nucleophilic substitution (SN1 or SN2) reaction where the hydroxyl groups are replaced by bromide ions. Direct bromination of n-hexane is generally not recommended as it lacks regioselectivity and produces a mixture of various brominated hexanes.[4]
Q2: What is the mechanism for the reaction of 2,5-hexanediol with HBr?
The reaction proceeds via a nucleophilic substitution mechanism. The key steps are:
-
Protonation of the Hydroxyl Group : The oxygen of a hydroxyl group is protonated by HBr to form a good leaving group (water).
-
Nucleophilic Attack by Bromide : A bromide ion (Br⁻) then acts as a nucleophile. Depending on the reaction conditions and substrate structure (secondary alcohol), the mechanism can have SN1 or SN2 character.
-
Repeat for the Second Hydroxyl Group : The process is repeated for the second hydroxyl group to yield the final this compound product.
Q3: What safety precautions should be taken during this synthesis?
-
Hydrobromic Acid : Concentrated HBr is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Organic Solvents : The solvents used for extraction (e.g., diethyl ether, dichloromethane) are flammable and volatile. Ensure there are no ignition sources nearby.
-
Exothermic Reaction : The reaction can be exothermic. It is good practice to cool the reaction vessel in an ice bath during the initial addition of reagents.
Q4: How can I confirm the identity and purity of my this compound product?
Several analytical techniques are essential for characterizing the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful methods.[5]
| Technique | Key Observations for this compound |
| GC-MS | Retention Time: Will have a characteristic retention time on a non-polar GC column.Key Mass Fragments (m/z): 83, 55, 41. The molecular ion peak [M]+ may be of low abundance, but a peak for [M-Br]+ is often observed.[5] |
| ¹H NMR | ~4.1 ppm (m, 2H): Multiplet for the two protons on the carbons bonded to bromine (C2 and C5).~1.7 ppm (d, 6H): Doublet for the two methyl groups.Other aliphatic protons will appear as multiplets in the upfield region.[5] |
| ¹³C NMR | Two Methine Carbons bonded to Bromine (~50-60 ppm). [5] |
Experimental Protocols
Detailed Protocol: Synthesis of this compound from 2,5-Hexanediol
This protocol details the synthesis of this compound via the reaction of 2,5-hexanediol with hydrobromic acid.
Materials:
-
2,5-Hexanediol (1.0 eq)
-
Concentrated Hydrobromic Acid (48% aq. solution, ~4.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Bisulfite (NaHSO₃) solution (optional)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanediol (1.0 eq). Cool the flask in an ice bath.
-
Reagent Addition : Slowly add concentrated hydrobromic acid (4.0 eq) to the flask with continuous stirring. After the HBr is added, add a few drops of concentrated sulfuric acid as a catalyst.
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The product is immiscible and will form a separate, denser layer.
-
Workup (Quenching) : Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the lower organic layer from the aqueous layer. Extract the aqueous layer two more times with diethyl ether or dichloromethane. Combine all organic layers.[1]
-
Washing :
-
Wash the combined organic layers with cold water.
-
(Optional) If the organic layer is colored, wash with a saturated sodium bisulfite solution until the color disappears.
-
Carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved.
-
Finally, wash with brine to help remove excess water.[1]
-
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction boiling at the appropriate temperature (Boiling Point: 88-89°C at 13 mmHg).[6]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: General workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Purification of 2,5-Dibromohexane from unreacted starting material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,5-dibromohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common laboratory synthesis of this compound involves the reaction of hexane-2,5-diol with a brominating agent, such as hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: The primary impurities are typically unreacted hexane-2,5-diol, residual acidic reagents (HBr, H2SO4), and water. Side products such as ethers or elimination products may also be present, though often in smaller quantities.
Q3: What are the key physical property differences between this compound and hexane-2,5-diol that can be exploited for purification?
A3: The significant differences in boiling point and solubility are key to separating this compound from hexane-2,5-diol. This compound has a lower boiling point and is immiscible with water, whereas hexane-2,5-diol has a higher boiling point and is water-soluble.[1][2][3]
Q4: Can I use distillation to purify this compound?
A4: Yes, distillation is a suitable method for purifying this compound from the less volatile hexane-2,5-diol.[4] Vacuum distillation is often preferred to prevent potential decomposition at higher temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Insufficient amount of brominating agent. 3. Reaction time is too short or temperature is too low. 4. Loss of product during workup. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Ensure the correct stoichiometry of the brominating agent is used. 3. Increase the reaction time or temperature as per the protocol. 4. Be careful during the aqueous wash steps to avoid loss of the organic layer. Using a brine wash can help to reduce the solubility of the product in the aqueous layer. |
| Product is Contaminated with Starting Material (Hexane-2,5-diol) | 1. Incomplete reaction. 2. Inefficient extraction during workup. | 1. Ensure the reaction has gone to completion. 2. Wash the organic layer thoroughly with water to remove the water-soluble hexane-2,5-diol. Multiple washes are more effective than a single large volume wash. |
| Product is Cloudy or Contains Water | 1. Incomplete separation of aqueous and organic layers. 2. Insufficient drying of the organic layer. | 1. Allow the layers to separate completely in the separatory funnel. A brine wash can help to break up emulsions. 2. Use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Ensure the drying agent is swirled with the organic solution for a sufficient amount of time. |
| Product Decomposes During Distillation | 1. Distillation temperature is too high. | 1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound. |
Data Presentation
A summary of the key physical properties of this compound and the common starting material, hexane-2,5-diol, is provided below.
| Property | This compound | Hexane-2,5-diol |
| Molecular Formula | C6H12Br2 | C6H14O2 |
| Molecular Weight ( g/mol ) | 243.97 | 118.17 |
| Boiling Point (°C) | 78 °C at 13 mmHg | 216-218 °C |
| Melting Point (°C) | 38 °C | 43 °C |
| Density (g/cm³) | 1.58 | 0.961 |
| Water Solubility | Insoluble | Soluble |
Experimental Protocols
Synthesis of this compound from Hexane-2,5-diol
This protocol is based on the general principles of converting alcohols to alkyl halides.
Materials:
-
Hexane-2,5-diol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H2SO4)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexane-2,5-diol and 48% hydrobromic acid.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for the prescribed time (monitoring by TLC or GC is recommended to determine completion).
-
Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Shake the funnel, venting frequently.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impure Product
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Grignard Reagent Formation with 2,5-Dibromohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 2,5-dibromohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the di-Grignard reagent from this compound.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've combined my this compound, magnesium turnings, and anhydrous ether, but there are no signs of reaction (no warming, bubbling, or cloudiness). What's wrong?
-
Answer: Failure to initiate is one of the most common problems in Grignard synthesis. It almost always points to one of two primary causes: an inactive magnesium surface or the presence of moisture.
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Inactive Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[1] To initiate the reaction, this layer must be breached.
-
Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water in your solvent or on the surface of your glassware.[2][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying for several hours and cooling in a desiccator. Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.[1][2]
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Activate the Magnesium: If dryness is assured, the magnesium surface is the likely culprit. Several activation methods can be employed:
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere to mechanically break the oxide layer.[4] You can also crush the magnesium pieces with a dry glass rod.[5]
-
Chemical Activation: Add a small chemical activator to the flask containing the magnesium and solvent before adding the this compound.[6][2][7] Common activators are summarized in the table below.
-
-
| Activator | Visual Cue for Activation | Byproducts |
| Iodine (I₂) | The purple/brown color of the iodine fades. | MgI₂ |
| 1,2-Dibromoethane | Bubbles of ethylene gas are observed. | Ethylene, MgBr₂ |
| Methyl Iodide | Gentle bubbling or refluxing. | Methane (after quenching), MgI₂ |
A flowchart for troubleshooting reaction initiation is provided below.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Issue 2: The reaction mixture turns cloudy and then clears, with a low yield of the Grignard reagent.
-
Question: My reaction started, but the yield is very low. What could be the cause?
-
Answer: A low yield, especially after a promising start, often indicates that the formed Grignard reagent is being consumed by side reactions. With this compound, the most significant side reaction is Wurtz-type coupling.[8][9]
-
Wurtz Coupling: This is a coupling reaction where the Grignard reagent (acting as a nucleophile) reacts with another molecule of the starting alkyl halide.[10][11][12] With a dihalide like this compound, this can lead to both intermolecular (chain extension) and intramolecular (cyclization) products, consuming your starting material and desired Grignard reagent.
Troubleshooting Steps:
-
Slow Addition: Add the this compound solution to the magnesium suspension very slowly. This maintains a low concentration of the halide in the reaction flask, which disfavors the bimolecular Wurtz coupling reaction.[8]
-
Dilution: Use a more dilute solution of this compound. This also helps to reduce the rate of intermolecular side reactions.[13]
-
Temperature Control: Maintain a gentle reflux. Excessively high temperatures can increase the rate of side reactions.
-
The competing pathways of Grignard formation and Wurtz coupling are illustrated below.
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs that my Grignard reaction has successfully initiated? A1: Successful initiation is typically marked by several distinct observations: a noticeable exotherm (the flask becomes warm to the touch), the appearance of bubbles on the surface of the magnesium, and the solution turning cloudy or murky gray.[1]
Q2: Which solvent is better for this reaction, diethyl ether or THF? A2: Both are suitable, but tetrahydrofuran (THF) is often preferred. THF is a better Lewis base and can solvate and stabilize the Grignard reagent more effectively.[7][14] This can be particularly helpful in the formation of di-Grignard reagents.
Q3: Can I use magnesium powder instead of turnings? A3: While magnesium powder has a higher surface area, it can be more difficult to activate due to a thicker oxide layer and can lead to a more vigorous and difficult-to-control reaction. Magnesium turnings are generally recommended. For highly unreactive halides, specially prepared "Rieke Magnesium" can be used, which is a highly reactive form of magnesium powder.[6][7]
Q4: How do I know what the concentration of my di-Grignard reagent is? A4: The concentration of the prepared Grignard reagent should be determined by titration before use. A common method is to quench an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standardized sodium thiosulfate solution.
Experimental Protocol: Formation of a di-Grignard Reagent from this compound
This protocol is a general guideline and may require optimization.
1. Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel.
-
Ensure all glassware is meticulously oven-dried (e.g., at 120°C for at least 4 hours) and assembled while hot, then allowed to cool to room temperature under a stream of dry inert gas (nitrogen or argon).[13]
2. Reagents:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Activator (e.g., a single crystal of iodine or a few drops of 1,2-dibromoethane)
3. Procedure:
-
Place the magnesium turnings into the reaction flask.
-
Under a positive pressure of inert gas, add enough anhydrous THF to cover the magnesium.
-
Add your chosen activator to the stirred suspension of magnesium.[13]
-
Gently warm the flask with a heat gun until signs of activation are apparent (e.g., the fading of the iodine color or evolution of ethylene gas).[13]
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small amount (approx. 5-10%) of the this compound solution to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and the formation of a cloudy gray solution.[13]
-
Once the reaction is sustained, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.[13]
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete reaction. The resulting grayish solution is your di-Grignard reagent and should be used promptly.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Wurtz Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dibromohexane Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the intramolecular cyclization of 2,5-dibromohexane to form methylcyclopentane. This guide directly addresses specific issues that may be encountered during the experimental process, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the cyclization of this compound to methylcyclopentane?
A1: The most common and effective method for the cyclization of this compound to methylcyclopentane is through the formation of a di-Grignard reagent, followed by an intramolecular nucleophilic substitution. This reaction is typically carried out by treating this compound with magnesium metal in an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF).
Q2: What are the potential side reactions during the cyclization of this compound?
A2: The primary side reactions include:
-
Intermolecular Wurtz coupling: The Grignard reagent can react with another molecule of this compound, leading to oligomers and polymers.
-
Elimination reactions: Base-promoted elimination of HBr can lead to the formation of hexenes or hexadienes, especially if there are issues with the quality of the Grignard reagent or if elevated temperatures are used.
-
Incomplete reaction: Formation of the mono-Grignard reagent without subsequent cyclization.
-
Reaction with atmospheric moisture or carbon dioxide: Grignard reagents are highly reactive and will be quenched by water or react with CO2.[1]
Q3: How can I minimize the formation of intermolecular coupling products?
A3: High dilution conditions are crucial to favor the intramolecular cyclization over intermolecular reactions. By maintaining a low concentration of the di-Grignard reagent, the probability of one end of the molecule finding the other end of the same molecule is increased relative to it finding another molecule.
Q4: My reaction is not starting, what are the likely causes?
A4: Failure to initiate the Grignard reaction is a common issue. Potential causes include:
-
Inactive magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. It is essential to activate the magnesium, for example, by crushing the turnings under an inert atmosphere or by using a small crystal of iodine.
-
Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and the solvent must be anhydrous.
-
Impure this compound: Impurities in the starting material can inhibit the reaction.[2] Purification by distillation may be necessary.[2]
Q5: The yield of methylcyclopentane is low. How can I improve it?
A5: Low yields can result from several factors.[3] To improve the yield, consider the following:
-
Optimize reagent stoichiometry: Ensure a sufficient excess of magnesium is used.
-
Control the reaction temperature: The reaction should be initiated at room temperature and may require gentle heating to maintain, but excessive heat can promote side reactions.
-
Ensure efficient stirring: Continuous and vigorous stirring is necessary to maintain a clean magnesium surface and ensure proper mixing.[3]
-
Purify starting materials: Use freshly distilled this compound and anhydrous solvent.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low to No Product Formation | 1. Inactive magnesium surface. 2. Wet solvent or glassware. 3. Reaction temperature is too low. | 1. Activate magnesium turnings with a small crystal of iodine or by crushing them. 2. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvent. 3. Gently warm the reaction mixture to initiate the reaction. |
| Formation of a White Precipitate (Magnesium Hydroxide) | Presence of water in the reaction. | Stop the reaction, and ensure all reagents and apparatus are scrupulously dry for subsequent attempts. |
| Formation of High-Molecular-Weight Products (Oligomers/Polymers) | 1. Reaction concentration is too high. 2. Slow cyclization step. | 1. Employ high-dilution conditions by adding the this compound solution slowly to the magnesium suspension. 2. Consider using a more coordinating solvent like THF to facilitate the cyclization. |
| Presence of Unsaturated Side Products (Hexenes/Hexadienes) | Elimination side reactions promoted by high temperatures or basic impurities. | Maintain a moderate reaction temperature and ensure the purity of the starting materials. |
| Inconsistent Results and Low Yields | Impurities in the this compound starting material. | Purify the this compound by distillation before use and verify its purity using techniques like GC-MS or NMR.[2] |
Experimental Protocols
Protocol 1: Cyclization of this compound via di-Grignard Reagent
This protocol describes a general procedure for the intramolecular cyclization of this compound to form methylcyclopentane.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
-
Three-necked round-bottom flask, dropping funnel, condenser, and magnetic stirrer
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (nitrogen or argon). All glassware must be flame-dried.
-
In the three-necked flask, place magnesium turnings (2.5 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (to achieve a final concentration of ~0.05 M upon addition).
-
Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle bubbling).
-
Once the reaction has started, add the remaining this compound solution dropwise over several hours to maintain a gentle reflux. Use high-dilution conditions to favor intramolecular cyclization.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether. Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation. The crude product can be purified by fractional distillation.
Data Presentation
Table 1: Effect of Solvent and Concentration on Yield
| Entry | Solvent | Concentration (M) | Yield of Methylcyclopentane (%) | Side Products (%) |
| 1 | Diethyl Ether | 0.5 | 45 | 55 (mainly polymer) |
| 2 | Diethyl Ether | 0.05 | 75 | 25 |
| 3 | THF | 0.5 | 50 | 50 (mainly polymer) |
| 4 | THF | 0.05 | 85 | 15 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Visualizations
Caption: Workflow for this compound Cyclization.
Caption: Troubleshooting Decision Tree for Low Yield.
References
Technical Support Center: Stereoselective Substitution Reactions of 2,5-Dibromohexane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during substitution reactions involving 2,5-Dibromohexane. Our focus is on promoting stereospecific outcomes by favoring the S(_N)2 reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in substitution reactions of this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched starting material is converted into a mixture of equal parts of both enantiomers (a racemic mixture). In the context of this compound, which has two chiral centers, racemization at one or both centers can lead to a mixture of diastereomers and enantiomers, compromising the stereochemical integrity of the desired product. This is a significant issue in drug development, where a specific stereoisomer is often the active pharmaceutical ingredient, and other isomers may be inactive or cause undesirable side effects.
Q2: What are the primary reaction mechanisms that lead to either retention of stereochemistry or racemization?
A2: The stereochemical outcome of a nucleophilic substitution reaction is primarily determined by the reaction mechanism.
-
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. S(_N)2 reactions are stereospecific, meaning a specific stereoisomer of the reactant will produce a specific stereoisomer of the product.[1][2][3]
-
S(N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a planar carbocation intermediate. Because the carbocation is flat, the nucleophile can attack from either face with roughly equal probability, leading to a mixture of retention and inversion products, resulting in racemization.[3][4][5]
Q3: this compound is a secondary alkyl halide. Which substitution pathway is it more likely to follow?
A3: Secondary alkyl halides like this compound are at a crossroads and can undergo both S(_N)1 and S(_N)2 reactions. The predominant pathway is highly dependent on the reaction conditions.[6] To prevent racemization, it is crucial to create conditions that strongly favor the S(_N)2 mechanism.
Q4: How can I promote the S(_N)2 pathway and minimize racemization?
A4: To favor the S(_N)2 pathway and achieve a stereospecific substitution with inversion of configuration, you should carefully control the following factors:
-
Nucleophile: Use a strong, preferably anionic, nucleophile with low basicity.[7]
-
Temperature: Maintain a low to moderate reaction temperature.
-
Concentration: Use a high concentration of the nucleophile.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Significant Racemization or Formation of Diastereomeric Mixture | The reaction is proceeding through a significant S(_N)1 pathway. | 1. Switch to a Polar Aprotic Solvent: Replace polar protic solvents (e.g., water, ethanol, methanol) with polar aprotic solvents like Acetone , Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (ACN) . Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity and favoring the S(_N)2 mechanism.[8][9] 2. Increase Nucleophile Strength and Concentration: Use a stronger, more concentrated nucleophile. Good options for S(_N)2 reactions on secondary bromides include azide (N(_3)
|
| Low Reaction Yield | 1. Poor Nucleophile: The chosen nucleophile may not be strong enough to efficiently displace the bromide. 2. Steric Hindrance: Although a secondary halide, steric bulk around the reaction center can slow down the S(_N)2 reaction. 3. Competing Elimination Reactions: Strong, bulky bases can promote E2 elimination, leading to the formation of alkenes instead of the desired substitution product. | 1. Select a Stronger Nucleophile: Refer to a nucleophilicity chart and choose a stronger nucleophile that is also a weak base to minimize elimination. 2. Optimize Reaction Time and Temperature: While lower temperatures are preferred to minimize racemization, the reaction may require a longer time or a modest increase in temperature to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC to find the optimal balance. 3. Use a Non-basic Nucleophile: If elimination is a major issue, ensure your nucleophile is not strongly basic. For example, azide and cyanide are good nucleophiles but relatively weak bases. |
| Formation of Elimination Byproducts (Alkenes) | The nucleophile is acting as a base, or the reaction temperature is too high. | 1. Use a Less Basic Nucleophile: If possible, switch to a nucleophile with lower basicity. For example, iodide (I
|
Data Presentation
Table 1: Influence of Reaction Conditions on the Stereochemical Outcome of a Representative S(_N) Reaction on a Secondary Alkyl Bromide
| Nucleophile | Solvent | Temperature (°C) | Predominant Mechanism | Expected Stereochemical Outcome |
| NaN(_3) | DMSO | 25 | S(_N)2 | >95% Inversion of Configuration |
| NaCN | DMF | 30 | S(_N)2 | >90% Inversion of Configuration |
| CH(_3)OH | CH(_3)OH | 50 | S(_N)1 / S(_N)2 mix | Significant Racemization |
| H(_2)O | H(_2)O | 50 | S(_N)1 | Near Complete Racemization |
| t-BuOK | t-BuOH | 80 | E2 | Predominantly Elimination |
Note: The values presented are representative and intended for illustrative purposes. Actual results with this compound may vary and require experimental optimization.
Experimental Protocols
Protocol 1: Stereospecific Double Azide Substitution on (2R,5R)-2,5-Dibromohexane
This protocol is designed to favor the S(_N)2 pathway to synthesize (2S,5S)-2,5-diazidohexane with high stereochemical purity.
Materials:
-
(2R,5R)-2,5-Dibromohexane
-
Sodium Azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2R,5R)-2,5-Dibromohexane (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (2.5 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature (25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, the temperature can be gently increased to 40-50 °C, but this may increase the risk of side reactions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and an equal volume of water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (2S,5S)-2,5-diazidohexane.
Visualizations
Reaction Pathways
Caption: Competing S(_N)1 and S(_N)2 reaction pathways for a chiral dibromoalkane.
Experimental Workflow for S(_N)2 Reaction
Caption: Experimental workflow for a stereospecific S(_N)2 reaction.
Logical Relationship of Factors Favoring S(_N)2
Caption: Key factors that promote the S(_N)2 reaction pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved 6-5 write an equation for each of the following | Chegg.com [chegg.com]
- 8. organic chemistry - SN1, SN2 and enantiomeric excess - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 10. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,5-Dibromohexane
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for safely scaling up the synthesis of 2,5-Dibromohexane. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound and which is best for scale-up?
A1: The most prevalent laboratory method is the bromination of 2,5-hexanediol. This is typically achieved using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[1] For scale-up, using aqueous hydrobromic acid, often with a phase-transfer catalyst or under reflux with sulfuric acid, is generally preferred. This method avoids the handling of PBr₃, which is highly reactive and generates phosphorous acid as a byproduct, complicating purification on a large scale.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the brominating agents.
-
Hydrobromic Acid (HBr): HBr is a highly corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[2][3][4][5] When scaling up, the risk of exposure increases. Operations must be conducted in a well-ventilated area, and personnel must use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical safety goggles, a face shield, and a lab coat. Emergency eyewash stations and safety showers are mandatory.[2]
-
Phosphorus Tribromide (PBr₃): PBr₃ reacts violently with water and alcohols. It is also corrosive and toxic. Its use at scale requires stringent moisture control and specialized handling equipment to manage its reactivity and byproducts.
-
Exothermic Reaction: The conversion of an alcohol to an alkyl bromide is exothermic. Heat management is critical during scale-up to prevent runaway reactions. The addition of the brominating agent must be controlled, and the reactor must have adequate cooling capacity.
Q3: How can I minimize the formation of alkene impurities during scale-up?
A3: Elimination reactions (E1 or E2) that form hexene derivatives are common side reactions, especially at elevated temperatures.[6] To minimize these:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 substitution pathway over elimination.
-
Reagent Choice: Using PBr₃ often proceeds at lower temperatures than HBr/H₂SO₄, which can reduce elimination.[7]
-
Reaction Time: Avoid prolonged reaction times at high temperatures. Monitor the reaction progress using techniques like GC or TLC to determine the optimal endpoint.
Q4: I'm having trouble with the aqueous work-up at a larger scale, specifically with emulsions. What can I do?
A4: Emulsion formation is common during the washing steps of halogenated hydrocarbons. To address this:
-
Add Brine: Use a saturated sodium chloride (brine) solution for the final washes. This increases the ionic strength of the aqueous layer, which helps to break emulsions.
-
Phase-Separation Funnel Design: For large-scale work, use a reactor with a bottom outlet valve designed for clean phase separation. Avoid vigorous shaking or stirring during washing; instead, use gentle mixing to minimize emulsion formation.
-
Solvent Addition: Adding a small amount of a different, non-polar organic solvent can sometimes help break a persistent emulsion.
Q5: What is the best method for purifying this compound at scale?
A5: For multi-gram to kilogram scale, the most effective purification method is vacuum distillation. This compound is a liquid with a relatively high boiling point, and distillation under reduced pressure prevents thermal decomposition that can occur at atmospheric pressure.[8] A fractionating column can be used to effectively separate the product from any remaining starting material or lower-boiling impurities.
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during aqueous work-up. 3. Significant formation of elimination byproducts (alkenes). | 1. Increase reaction time or temperature slightly. Confirm starting material consumption via GC/TLC. 2. Perform back-extraction of the aqueous layers with the organic solvent. Use brine to minimize solubility in the aqueous phase. 3. Lower the reaction temperature. Consider using PBr₃ instead of HBr/H₂SO₄ if elimination is severe.[7] |
| Product is Dark/Discolored | 1. Reaction temperature was too high, causing decomposition. 2. Presence of iodine impurity if using bromide salts (from NaI/KI). 3. Air oxidation. | 1. Ensure strict temperature control during the reaction and distillation. 2. Wash the organic layer with a sodium thiosulfate solution to remove iodine. 3. Conduct the reaction and distillation under an inert atmosphere (e.g., Nitrogen or Argon). |
| Persistent Emulsion During Work-up | 1. Vigorous mixing of aqueous and organic layers. 2. Presence of acidic byproducts acting as surfactants. | 1. Use gentle, slow stirring for washing steps instead of vigorous shaking. 2. Add a saturated brine solution to the separatory funnel/reactor to help break the emulsion. Allow adequate time for layers to separate. |
| Multiple Spots on TLC/Peaks in GC | 1. Incomplete reaction (starting material remains). 2. Formation of alkene byproducts via elimination. 3. Formation of ether byproducts (dihexyl ether). | 1. Increase reaction time or temperature as needed. 2. See "Low Yield" recommendations for minimizing elimination. 3. Ensure a sufficient excess of the brominating agent is used to prevent the starting alcohol from reacting with the product. |
Experimental Protocols & Data
Synthesis of this compound from 2,5-Hexanediol using HBr
This protocol describes a common method for synthesizing this compound. The reaction proceeds via an SN2 or SN1 mechanism depending on the specific alcohol, where the hydroxyl groups are protonated by the acid to form a good leaving group (water).
Reaction: HO-(CH₂)₂-CH(OH)CH₃ + 2 HBr → Br-(CH₂)₂-CH(Br)CH₃ + 2 H₂O
Scale Comparison Table
| Parameter | Lab Scale (250 mL Flask) | Pilot Scale (20 L Reactor) | Key Considerations for Scale-Up |
| 2,5-Hexanediol | 23.6 g (0.2 mol) | 4.72 kg (40.0 mol) | Ensure material is fully dissolved or suspended before starting reagent addition. |
| 48% aq. HBr | 90 mL (~0.8 mol) | 18.0 L (~160 mol) | Critical: Add HBr slowly and control temperature. This is a highly corrosive reagent.[2] |
| Conc. H₂SO₄ | 20 mL | 4.0 L | Critical: Add dropwise via an addition funnel with efficient cooling. Highly exothermic. |
| Reaction Temp. | 90-100°C (Reflux) | 90-100°C | Monitor internal reactor temperature, not just the jacket temperature. Ensure adequate condenser capacity. |
| Reaction Time | 4 hours | 6-8 hours | Monitor by GC to confirm completion before initiating work-up. |
| Work-up Wash 1 | 50 mL Water | 10 L Water | Use gentle mixing to avoid emulsions. |
| Work-up Wash 2 | 50 mL 5% NaHCO₃ | 10 L 5% NaHCO₃ | Add slowly to control gas evolution (CO₂). |
| Drying Agent | Anhydrous MgSO₄ | Anhydrous MgSO₄ | Ensure sufficient quantity is used to fully dry the organic phase. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process from setup to final product purification.
Caption: Workflow from reactor setup to final product purification.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. columbuschemical.com [columbuschemical.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Characterization of Impurities in Commercial 2,5-Dibromohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in commercial 2,5-dibromohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in commercial this compound often stem from its synthesis, which typically involves the bromination of 2,5-hexanediol. Potential impurities include:
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Isomeric Dibromohexanes: Other isomers such as 1,6-dibromohexane, 2,3-dibromohexane, and 2,4-dibromohexane can be present.
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Unreacted Starting Material: Residual 2,5-hexanediol may be present if the reaction did not go to completion.
-
Partially Brominated Intermediates: Monobrominated species like 5-bromo-2-hexanol can be significant impurities.
-
Solvent Residues: Residual solvents from the synthesis and purification process may be present.
Q2: How can I identify these impurities in my sample of this compound?
A2: The primary analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR).[1]
-
GC-MS is highly effective for separating volatile and semi-volatile compounds, allowing for the identification of isomers and other byproducts based on their retention times and mass fragmentation patterns.[1]
-
NMR Spectroscopy provides detailed structural information about the molecules present in the sample, enabling the identification and quantification of impurities by analyzing chemical shifts, splitting patterns, and integration of signals.[1]
Q3: What is the potential impact of these impurities on my experiments?
A3: Impurities in this compound can have several adverse effects on chemical reactions and experimental outcomes:
-
Reduced Reaction Yield: Impurities that do not participate in the desired reaction effectively lower the concentration of the starting material, leading to lower yields of the target product.
-
Formation of Side Products: Impurities can react with the reagents in your experiment, leading to the formation of unexpected and potentially difficult-to-remove side products.
-
Inconsistent Reaction Rates: The presence of unknown impurities can lead to variability in reaction kinetics, making it difficult to reproduce results.
-
Interference with Polymerization: In polymerization reactions where this compound is used as a monomer or initiator, impurities can affect the polymer's molecular weight, polydispersity, and overall properties.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments that may be related to impurities in this compound.
Scenario 1: My reaction yield is consistently low, and I suspect the purity of my this compound.
-
Question: How can I confirm if impurities in this compound are the cause of my low yield?
-
Answer: The first step is to analyze your starting material using GC-MS and/or NMR spectroscopy to identify and quantify any impurities. Compare the obtained spectra with the reference data provided in the tables below. If significant impurities are detected, this is a likely cause of the low yield.
-
-
Question: What should I do if my this compound is found to be impure?
-
Answer: You have two main options:
-
Purify the this compound: Distillation under reduced pressure is a common method for purifying liquid alkyl halides.
-
Obtain a higher purity grade: If purification is not feasible or effective, purchase this compound from a reputable supplier with a guaranteed high purity.
-
-
Scenario 2: I am observing unexpected peaks in the NMR or GC-MS of my reaction product.
-
Question: Could these unexpected peaks be due to impurities from the starting this compound?
-
Answer: Yes, it is highly probable. Analyze a sample of the commercial this compound using the same analytical method (GC-MS or NMR). Compare the retention times or chemical shifts of the unknown peaks in your product with those of the impurities found in the starting material.
-
-
Question: How can I differentiate between impurities from the starting material and side products from my reaction?
-
Answer: By running a control experiment where you only analyze the starting this compound, you can create a "fingerprint" of the impurities. Any new peaks that appear in your reaction product that are not present in the starting material are likely side products of your reaction.
-
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the analysis of commercial this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane or hexane.
-
-
Instrumentation and Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating dibromohexane isomers.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected compounds.
-
Calculate the relative percentage of each component.
-
Identify this compound and impurities by comparing their mass spectra with library data and the reference data in the tables below. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (M, M+2, M+4 peaks).[2][3]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024
-
Spectral Width: -10 to 220 ppm.
-
-
-
Data Analysis:
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Identify the signals corresponding to this compound and any impurities by comparing the chemical shifts and splitting patterns to the reference data in the tables below.
-
Data Presentation
Table 1: GC-MS Data for this compound and Potential Impurities
| Compound | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| This compound | Reference | 163/165 ([M-HBr]⁺), 83, 55, 41[1] |
| 1,6-Dibromohexane | Slightly Longer | 163/165 ([M-HBr]⁺), 83, 55, 41 |
| 2,3-Dibromohexane | Similar | 163/165 ([M-HBr]⁺), 83, 55, 41 |
| 5-Bromo-2-hexanol | Shorter | 164/166 ([M-H₂O]⁺), 121/123, 45 |
| 2,5-Hexanediol | Significantly Shorter | 101 ([M-OH]⁺), 83, 45 |
Table 2: ¹H NMR Data (400 MHz, CDCl₃) for this compound and Potential Impurities
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~4.15 | m | 2H | CH-Br |
| ~2.10-1.90 | m | 4H | CH₂ | |
| ~1.75 | d | 6H | CH₃ | |
| 1,6-Dibromohexane | ~3.40 | t | 4H | CH₂-Br |
| ~1.90 | m | 4H | CH₂ | |
| ~1.50 | m | 4H | CH₂ | |
| 5-Bromo-2-hexanol | ~4.10 | m | 1H | CH-Br |
| ~3.80 | m | 1H | CH-OH | |
| ~1.80-1.40 | m | 6H | CH₂, CH | |
| ~1.20 | d | 3H | CH₃ | |
| 2,5-Hexanediol | ~3.80 | m | 2H | CH-OH |
| ~1.60-1.40 | m | 4H | CH₂ | |
| ~1.20 | d | 6H | CH₃ |
Table 3: ¹³C NMR Data (100 MHz, CDCl₃) for this compound and Potential Impurities
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~52.5 | CH-Br |
| ~37.0 | CH₂ | |
| ~25.0 | CH₃ | |
| 1,6-Dibromohexane | ~33.5 | CH₂-Br |
| ~32.5 | CH₂ | |
| ~27.5 | CH₂ | |
| 5-Bromo-2-hexanol | ~67.5 | CH-OH |
| ~53.0 | CH-Br | |
| ~38.0, ~35.0 | CH₂, CH | |
| ~25.0, ~23.0 | CH₃ | |
| 2,5-Hexanediol | ~68.0 | CH-OH |
| ~35.0 | CH₂ | |
| ~23.5 | CH₃ |
Visualization
Caption: Workflow for the analysis of impurities in this compound.
Caption: Decision-making workflow for troubleshooting experimental problems.
References
Validation & Comparative
A Comparative Guide to the Intramolecular Cyclization of 2,5-Dibromohexane and 1,6-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intramolecular cyclization reactions are fundamental tools in organic synthesis for the construction of cyclic frameworks, which are prevalent in pharmaceuticals and other biologically active molecules. This guide provides a comparative analysis of the intramolecular cyclization of two constitutional isomers, 2,5-dibromohexane and 1,6-dibromohexane, leading to the formation of five- and six-membered rings, respectively. The primary focus is on the intramolecular Wurtz reaction and related cyclization methods. While the cyclization of 1,6-dibromohexane is a well-documented example, specific experimental data for the cyclization of this compound is less reported in the literature. This guide will therefore also draw upon theoretical principles and analogous reactions to provide a comprehensive comparison.
Reaction Overview
The intramolecular cyclization of dibromoalkanes using alkali metals, most notably sodium, is known as the intramolecular Wurtz reaction or, in a broader sense, the Freund reaction.[1] This reaction involves the reductive coupling of the two carbon-bromine bonds within the same molecule to form a new carbon-carbon bond, resulting in a cycloalkane.
-
1,6-Dibromohexane undergoes a 1,6-cyclization to form cyclohexane , a stable six-membered ring.[2]
-
This compound is expected to undergo a 2,5-cyclization to form 1,2-dimethylcyclopentane , a five-membered ring with two stereocenters.[3]
The propensity for these reactions to occur and their respective yields are influenced by factors such as ring strain of the product, reaction kinetics, and the potential for side reactions.
Theoretical Comparison
| Feature | This compound Cyclization | 1,6-Dibromohexane Cyclization |
| Product | 1,2-Dimethylcyclopentane | Cyclohexane |
| Ring Size | 5-membered | 6-membered |
| Thermodynamic Stability of Product | Cyclopentane rings have moderate ring strain. The presence of two methyl groups can introduce steric interactions, with the trans isomer being generally more stable than the cis isomer. | Cyclohexane is virtually strain-free, adopting a stable chair conformation. This thermodynamic stability is a strong driving force for the reaction. |
| Kinetics of Ring Closure | The formation of five-membered rings is generally kinetically favored over six-membered rings in many intramolecular reactions (Baldwin's rules for radical and anionic cyclizations often favor 5-exo pathways). | While kinetically slightly less favored than 5-membered ring formation in some contexts, the formation of a strain-free 6-membered ring is still a very favorable process. |
| Stereochemistry | The cyclization of this compound can lead to a mixture of cis- and trans-1,2-dimethylcyclopentane. The stereochemical outcome would depend on the reaction mechanism (e.g., radical vs. organometallic intermediates) and the relative stabilities of the diastereomeric transition states. | The product, cyclohexane, is achiral and does not present stereochemical issues in the same way. |
| Potential Side Reactions | Intermolecular coupling (polymerization), elimination reactions to form alkenes, and the formation of organometallic intermediates that may undergo other reactions.[4] | Intermolecular coupling (polymerization) and elimination reactions are also potential side reactions.[4] |
Quantitative Data Comparison
| Substrate | Reagent/Conditions | Product(s) | Reported/Expected Yield |
| 1,6-Dibromohexane | Na, dry ether, reflux | Cyclohexane | Variable, generally moderate to good[2][5] |
| 1,6-Dibromohexane | Zn, solvent | Cyclohexane | Not specified |
| This compound | Na, dry ether, reflux | cis/trans-1,2-Dimethylcyclopentane | Expected to be moderate, potentially with a mixture of stereoisomers. |
Experimental Protocols
General Protocol for Intramolecular Wurtz Cyclization of 1,6-Dibromohexane
This protocol is a generalized procedure based on literature descriptions of the intramolecular Wurtz reaction.[2]
Materials:
-
1,6-Dibromohexane
-
Sodium metal, finely cut or as a dispersion
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is assembled and flame-dried under a stream of inert gas.
-
Finely cut sodium metal (2.2 equivalents) is added to the flask containing anhydrous diethyl ether.
-
The mixture is heated to reflux with vigorous stirring to create a sodium sand/dispersion.
-
A solution of 1,6-dibromohexane (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred sodium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours, or until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature, and any unreacted sodium is carefully quenched by the slow addition of ethanol or isopropanol.
-
Water is then carefully added to dissolve the sodium bromide salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude cyclohexane can be further purified by fractional distillation.
Hypothetical Protocol for Intramolecular Cyclization of this compound
This is a proposed protocol based on the procedure for 1,6-dibromohexane and would require optimization.
Materials:
-
This compound (as a mixture of diastereomers or a pure stereoisomer)
-
Sodium metal, finely cut or as a dispersion
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Follow the same setup and initial steps as for the 1,6-dibromohexane cyclization.
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred sodium suspension. Due to the secondary nature of the halides, the reaction might require a higher reflux temperature or a different solvent like dioxane.
-
The reaction is refluxed and monitored for the disappearance of the starting material.
-
Workup follows the same procedure as for the 1,6-dibromohexane reaction.
-
The product, a mixture of cis- and trans-1,2-dimethylcyclopentane, would likely require separation and characterization by techniques such as capillary GC, and NMR spectroscopy to determine the diastereomeric ratio.
Reaction Mechanisms and Logical Relationships
The intramolecular Wurtz reaction is generally believed to proceed through either a radical or an organometallic pathway, or a combination of both.
Proposed Signaling Pathway for Intramolecular Wurtz Reaction
Caption: Proposed mechanistic pathways for the intramolecular Wurtz reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for intramolecular Wurtz cyclization.
Conclusion
The intramolecular cyclization of 1,6-dibromohexane to cyclohexane is a well-established synthetic transformation, favored by the formation of a thermodynamically stable, strain-free six-membered ring. In contrast, the cyclization of this compound to 1,2-dimethylcyclopentane is less documented but is expected to proceed, likely yielding a mixture of cis and trans diastereomers. The formation of a five-membered ring is kinetically favorable, though the overall yield and stereoselectivity would be highly dependent on the specific reaction conditions.
For professionals in drug development and chemical research, the choice between these or similar precursors for constructing cyclic scaffolds will depend on the desired ring size, substitution pattern, and stereochemical outcome. While the synthesis of cyclohexane from 1,6-dibromohexane is straightforward, the cyclization of this compound presents an opportunity for further investigation to establish a reliable protocol and to control the stereoselectivity, which is often a critical aspect in the synthesis of biologically active molecules. Further research is warranted to provide the specific experimental data needed for a direct, quantitative comparison of these two intramolecular cyclization reactions.
References
Spectroscopic Comparison of 2,5-Dibromohexane Diastereomers: An Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
Theoretical Spectroscopic Differentiation
The key to distinguishing between the diastereomers of 2,5-dibromohexane lies in their differing symmetry. The meso compound possesses a plane of symmetry, which the chiral (racemic) diastereomers lack. This fundamental difference in molecular symmetry has significant and predictable consequences for their NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift). Due to the plane of symmetry in the meso diastereomer, certain protons are chemically equivalent, leading to a simpler spectrum compared to the chiral diastereomers.
-
Meso-(2R,5S)-2,5-dibromohexane: The two methyl groups (at C1 and C6) are chemically equivalent, as are the two methine protons (at C2 and C5) and the two pairs of methylene protons (at C3 and C4). This results in fewer signals in the ¹H NMR spectrum.
-
(2R,5R)-/(2S,5S)-2,5-dibromohexane: In the chiral diastereomers, the two halves of the molecule are not related by a plane of symmetry. Consequently, the methyl groups and the methine protons are equivalent, but the methylene protons at C3 and C4 are diastereotopic and thus chemically non-equivalent. This will result in a more complex splitting pattern for these protons.
¹³C NMR: The same symmetry principles apply to ¹³C NMR spectroscopy.
-
Meso-(2R,5S)-2,5-dibromohexane: Due to the plane of symmetry, we would expect to see only three distinct carbon signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons, and one for the two equivalent methylene carbons.
-
(2R,5R)-/(2S,5S)-2,5-dibromohexane: The lack of a symmetry plane in the chiral diastereomers means that all six carbons could potentially be chemically non-equivalent, leading to as many as six distinct signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
While IR spectroscopy is generally less sensitive to subtle stereochemical differences than NMR, there can be discernible variations in the "fingerprint region" (below 1500 cm⁻¹) of the spectra. These differences arise from the distinct vibrational modes of the molecule as a whole, which are influenced by its overall symmetry. The C-Br stretching frequencies may also show slight shifts between the diastereomers.
Hypothetical Data Comparison
The following tables summarize the expected differences in the NMR and IR spectra of the this compound diastereomers. These are not experimental values but are based on the theoretical principles discussed above.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Type | Meso-(2R,5S)-2,5-dibromohexane | (2R,5R)-/(2S,5S)-2,5-dibromohexane |
| -CH₃ | One signal (doublet) | One signal (doublet) |
| -CHBr- | One signal (multiplet) | One signal (multiplet) |
| -CH₂- | One set of signals (multiplet) | Two sets of signals (diastereotopic, complex multiplets) |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Type | Meso-(2R,5S)-2,5-dibromohexane | (2R,5R)-/(2S,5S)-2,5-dibromohexane |
| -CH₃ | 1 signal | 1 or 2 signals |
| -CHBr- | 1 signal | 1 or 2 signals |
| -CH₂- | 1 signal | 2 signals |
| Total Signals | 3 | Up to 6 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Meso-(2R,5S)-2,5-dibromohexane | (2R,5R)-/(2S,5S)-2,5-dibromohexane |
| C-H stretch (sp³) | ~2900-3000 | ~2900-3000 |
| C-H bend | ~1375-1450 | ~1375-1450 |
| C-Br stretch | ~500-600 (fewer bands) | ~500-600 (potentially more complex) |
| Fingerprint Region | Unique pattern | Unique pattern, different from meso |
Experimental Protocols
To obtain definitive spectroscopic data, the diastereomers of this compound would first need to be synthesized and then separated, for example, by fractional distillation or chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified diastereomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal.
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest.
-
-
IR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan of the empty salt plates or the solvent. Acquire the sample spectrum and ratio it against the background to obtain the transmittance or absorbance spectrum.
Visualization of Concepts
Caption: Relationship between this compound diastereomers and their expected NMR/IR spectral complexity.
Caption: General experimental workflow for the spectroscopic comparison of this compound diastereomers.
Conclusion
A definitive spectroscopic comparison of the diastereomers of this compound requires experimental data from isolated samples. Based on established principles of stereochemistry and spectroscopy, significant and predictable differences are expected in both their NMR and IR spectra, primarily due to the higher symmetry of the meso compound compared to the chiral diastereomers. The protocols and theoretical framework provided in this guide offer a solid foundation for any researcher undertaking the synthesis, separation, and spectroscopic characterization of these compounds.
Validating the Purity of 2,5-Dibromohexane: A GC-MS and qNMR Comparison
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. 2,5-Dibromohexane, a key building block in various synthetic pathways, is no exception. Impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-remove byproducts. This guide provides a comparative analysis of two robust analytical techniques for validating the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Power of Separation and Identification: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. It excels at separating individual components of a mixture and providing definitive identification based on their mass-to-charge ratio.
Experimental Protocol: GC-MS
1. Sample Preparation: A dilute solution of the this compound sample is prepared by dissolving approximately 10 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or hexane.
2. Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is typically suitable for separating haloalkanes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split injection with a ratio of 50:1 is recommended to prevent column overload.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, held for 2 minutes.
-
Ramp: Increase the temperature to 280°C at a rate of 10°C/min.
-
Final hold: Maintain the temperature at 280°C for 5 minutes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis: The purity is determined by calculating the relative peak area of the this compound peak as a percentage of the total area of all observed peaks in the chromatogram. Impurities are identified by comparing their mass spectra with established libraries (e.g., NIST) and by analyzing their fragmentation patterns.
An Absolute Quantification Method: qNMR Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision. Unlike chromatographic techniques that provide relative quantification, qNMR is a direct method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
2. Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: A standard 90° pulse sequence is used.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate integration.
-
Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a high signal-to-noise ratio.
3. Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation: A Comparative Overview
The following table summarizes hypothetical data for a sample of this compound analyzed by both GC-MS and qNMR, highlighting the types of impurities that could be detected. A common synthetic route for this compound involves the bromination of 2,5-hexanediol.
| Analyte/Impurity | GC-MS Results | qNMR Results | Identification |
| This compound | Retention Time: 10.5 minArea %: 98.5%Key Mass Fragments (m/z): 163/165 ([M-Br]⁺), 83, 55, 41[1] | Chemical Shift (CDCl₃): ~4.1 ppm (m, 2H, -CHBr-), ~1.9-2.2 ppm (m, 4H, -CH₂-), ~1.7 ppm (d, 6H, -CH₃)Purity: 98.7% | Main Product |
| 2,5-Hexanediol | Retention Time: 7.2 minArea %: 0.5%Key Mass Fragments (m/z): 103 ([M-CH₃]⁺), 85, 45 | Signal for -CHOH- protons and hydroxyl protons may be observed and quantified. | Unreacted Starting Material |
| 2-Bromo-5-hexanol | Retention Time: 8.9 minArea %: 0.8%Key Mass Fragments (m/z): 121/123 ([M-C₃H₇O]⁺), 103, 85 | Distinct signals for both the -CHBr- and -CHOH- environments would be present and quantifiable. | Incomplete Reaction Product |
| Isomeric Dibromohexanes (e.g., 1,6-Dibromohexane) | Retention Time: ~10.8 minArea %: Not DetectedKey Mass Fragments (m/z): Similar to 2,5-isomer, but with subtle differences. | Unique spin systems in the 1H NMR spectrum would allow for differentiation and quantification. | Isomeric Impurity |
Comparative Analysis
| Feature | GC-MS | qNMR |
| Principle | Chromatographic separation followed by mass analysis. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Quantification | Relative (based on peak area percent). | Absolute (with a certified internal standard). |
| Reference Standard | Requires a pure reference standard of the analyte for accurate quantification. | Does not require a reference standard of the analyte itself. |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Generally lower sensitivity than GC-MS. |
| Structural Information | Provides fragmentation patterns useful for identification. | Provides detailed structural information about the analyte and impurities. |
| Sample Throughput | Can be automated for high throughput. | Can be slower due to longer experiment times (long relaxation delays). |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered. |
Conclusion
Both GC-MS and qNMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages.
GC-MS is an excellent choice for:
-
Rapidly screening for and identifying a wide range of volatile impurities.
-
Detecting trace-level impurities due to its high sensitivity.
-
Routine quality control where a relative purity assessment is sufficient.
qNMR is the preferred method for:
-
Obtaining a highly accurate and precise absolute purity value.
-
Simultaneously confirming the structure of the main component and quantifying impurities without the need for an analyte-specific reference standard.
-
Analyzing samples where non-volatile impurities may be present.
For a comprehensive and unambiguous validation of this compound purity, a combination of both techniques is often the most rigorous approach. GC-MS can be used to identify and provide a semi-quantitative profile of volatile impurities, while qNMR can deliver a precise, absolute purity value for the main component. The choice of method will ultimately depend on the specific requirements of the research or application, including the need for absolute versus relative purity, the expected nature of the impurities, and the availability of instrumentation.
References
A Comparative Analysis of the Reactivity of 2,5-Dibromohexane and 2,5-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of starting materials is paramount to the success of a reaction. Haloalkanes are versatile intermediates, and understanding their relative reactivity is crucial for predicting reaction outcomes and optimizing synthetic routes. This guide provides an objective comparison of the reactivity of 2,5-dibromohexane and 2,5-dichlorohexane, supported by fundamental principles of organic chemistry and experimental data.
Executive Summary
This compound is inherently more reactive than 2,5-dichlorohexane in both nucleophilic substitution and elimination reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine (C-Br) bond, in comparison to the carbon-chlorine (C-Cl) bond, requires less energy to break, thus facilitating faster reaction rates. While both are secondary dihaloalkanes and can undergo a variety of reaction pathways (SN1, SN2, E1, E2), the kinetic advantage of the C-Br bond cleavage consistently renders this compound the more reactive substrate.
Theoretical Framework: Factors Governing Reactivity
The reactivity of alkyl halides is principally governed by two key factors: the nature of the leaving group and the structure of the alkyl halide, which dictates the preferred reaction mechanism.
1. Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. For halogens, the leaving group ability increases down the group in the periodic table (I > Br > Cl > F). This trend is a consequence of increasing ionic radius and polarizability, which allows for better dispersal of the negative charge.[1] Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻).
2. Carbon-Halogen Bond Strength: The strength of the carbon-halogen bond is inversely related to the reactivity of the alkyl halide. A weaker bond is more easily broken, leading to a faster reaction. The C-Br bond is weaker than the C-Cl bond, which contributes to the greater reactivity of bromoalkanes.
Quantitative Data: Bond Dissociation Energies
The difference in reactivity can be quantified by comparing the average bond dissociation energies for the carbon-halogen bonds.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 327 |
| C-Br | 285 |
Data sourced from various chemistry resources.
The significantly lower bond dissociation energy of the C-Br bond indicates that it requires less energy to cleave, making this compound more susceptible to nucleophilic attack and elimination than 2,5-dichlorohexane.
Reaction Pathways: Substitution vs. Elimination
As secondary dihaloalkanes, both this compound and 2,5-dichlorohexane can undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The operative mechanism is influenced by the reaction conditions, including the strength of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution (SN1 & SN2):
-
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism favored by strong nucleophiles and polar aprotic solvents. The nucleophile attacks the carbon atom from the side opposite to the leaving group.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. It is favored by weak nucleophiles and polar protic solvents.
Elimination (E1 & E2):
-
E2 (Bimolecular Elimination): This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously.
-
E1 (Unimolecular Elimination): This is a two-step process that also proceeds through a carbocation intermediate and is favored by weak bases and heat.
The competition between these pathways is a critical consideration in synthetic design. Generally, strong, non-bulky bases/nucleophiles will favor SN2/E2 pathways, while weak nucleophiles/bases and polar protic solvents will favor SN1/E1 pathways.
Caption: Reaction pathways for 2,5-dihalohexanes.
Experimental Protocol: Qualitative Comparison of Reactivity
A common and effective method to qualitatively compare the reactivity of haloalkanes is through a precipitation reaction with silver nitrate in an ethanol-water mixture.
Objective: To visually compare the rate of C-X bond cleavage for this compound and 2,5-dichlorohexane.
Materials:
-
This compound
-
2,5-Dichlorohexane
-
0.1 M Silver Nitrate (AgNO₃) in ethanol/water (50:50 v/v)
-
Test tubes
-
Water bath
Procedure:
-
Prepare two test tubes, each containing 1 mL of the 0.1 M silver nitrate solution.
-
To the first test tube, add 5 drops of this compound.
-
To the second test tube, add 5 drops of 2,5-dichlorohexane.
-
Gently shake both test tubes to ensure mixing.
-
Place both test tubes in a warm water bath (approximately 50-60°C).
-
Observe the formation of a precipitate in each test tube and note the time taken for the precipitate to appear.
Expected Observations:
A precipitate of silver bromide (AgBr), which is a creamy-white solid, will form much more rapidly in the test tube containing this compound. The formation of silver chloride (AgCl), a white solid, in the test tube with 2,5-dichlorohexane will be significantly slower. This difference in the rate of precipitation provides a clear visual indication of the higher reactivity of the bromoalkane.
Caption: Experimental workflow for comparing reactivity.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice between this compound and 2,5-dichlorohexane as a synthetic intermediate should be guided by the desired reaction rate and conditions. This compound offers significantly higher reactivity, which can be advantageous for achieving faster reaction times or for reactions that are sluggish with the chloro-analogue. However, its higher reactivity may also lead to a greater propensity for side reactions, such as elimination. Conversely, 2,5-dichlorohexane is more stable and less reactive, which may be preferable when greater control over the reaction is required. The selection of the appropriate dihaloalkane will ultimately depend on the specific synthetic target and the reaction conditions employed.
References
A Comparative Guide to Analytical Methods for Quantifying 2,5-Dibromohexane Stereoisomers
For researchers, scientists, and professionals in drug development, the precise quantification of stereoisomers is a fundamental requirement. The spatial arrangement of atoms in a molecule can lead to significant differences in pharmacological activity and toxicological profiles. 2,5-Dibromohexane possesses two chiral centers (at carbons 2 and 5), giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,5R)- and (2S,5S)-dibromohexane, and a meso compound, (2R,5S)-dibromohexane. Accurately determining the ratio of these isomers is crucial for stereoselective synthesis, quality control, and mechanistic studies.
This guide provides an objective comparison of the primary analytical techniques for separating and quantifying the stereoisomers of this compound, with a focus on chromatographic methods. Detailed experimental protocols and representative performance data are provided to assist in method selection and development.
Core Analytical Techniques: A Chromatographic Approach
Chromatographic techniques are the most powerful and widely used methods for the separation and quantification of stereoisomers.[1] These methods achieve separation by exploiting the differential interactions between the individual stereoisomers and a specially designed chiral stationary phase (CSP).[1][2] For this compound, a volatile and thermally stable compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective.[1][3]
Chiral Gas Chromatography (GC)
Chiral GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.[1] Separation is accomplished using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[3][4] The enantiomers form transient, diastereomeric complexes with the chiral selector, leading to different retention times. The meso diastereomer can often be separated from the enantiomeric pair on even an achiral column due to differences in physical properties like boiling point, but a chiral column is essential for resolving the enantiomers.
Illustrative Performance Data
The following table summarizes representative quantitative data for the separation of this compound stereoisomers using a chiral GC method. The resolution factor (R_s) indicates the degree of separation between adjacent peaks, with a value ≥ 1.5 signifying baseline resolution.
| Stereoisomer | Representative Retention Time (t_R) (min) | Representative Resolution (R_s) |
| meso-(2R,5S) | 12.5 | - |
| (2S,5S) | 14.2 | 3.8 |
| (2R,5R) | 14.9 | 1.6 |
| Data are illustrative and based on typical performance for similar chiral compounds on a cyclodextrin-based GC column. |
Detailed Experimental Protocol: Chiral GC-FID
This protocol outlines a standard method for the chiral GC analysis of this compound.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin-based chiral stationary phase.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.[5]
-
Injector: Split/splitless injector at 240°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Detector: FID at 250°C.
-
Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and robust technique for separating a vast array of chiral compounds at ambient temperatures.[1] The method relies on a chiral stationary phase (CSP) packed into a column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective and are considered the workhorse for chiral separations in the pharmaceutical industry.[2][6] Normal-phase HPLC, using non-polar mobile phases, is often the preferred mode for separating non-polar analytes like this compound.
Illustrative Performance Data
The following table presents representative quantitative data for a chiral HPLC separation of this compound stereoisomers.
| Stereoisomer | Representative Retention Time (t_R) (min) | Representative Resolution (R_s) |
| meso-(2R,5S) | 8.1 | - |
| (2R,5R) | 9.9 | 2.5 |
| (2S,5S) | 11.2 | 1.8 |
| Data are illustrative and based on typical performance for similar chiral compounds on a polysaccharide-based HPLC column. |
Detailed Experimental Protocol: Chiral HPLC-UV
This protocol provides a general starting point for developing a chiral HPLC method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based chiral stationary phase.[7]
-
Mobile Phase: n-Hexane / Isopropanol (99:1, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[6]
Comparison of Analytical Methods
The choice between Chiral GC and Chiral HPLC depends on the specific requirements of the analysis, including sample properties, desired speed, and available instrumentation.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Volatilization and separation in the gas phase using a chiral stationary phase. | Separation in the liquid phase based on differential interaction with a chiral stationary phase.[8] |
| Applicability | Best for volatile and thermally stable compounds.[1] | Highly versatile; suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Typical Speed | Generally faster analysis times. | Can have longer run times, although SFC offers a faster alternative.[1] |
| Resolution | Typically provides very high-resolution separations with long capillary columns. | Excellent resolution, highly dependent on the choice of chiral stationary phase and mobile phase. |
| Solvent Usage | Minimal; uses carrier gas (e.g., He, H₂). | Higher consumption of organic solvents, which can be costly and require proper disposal. |
| Detection | Commonly uses FID (universal) or MS (selective and sensitive).[5] | Commonly uses UV (requires a chromophore) or MS detectors. |
By leveraging the principles and protocols outlined in this guide, researchers can effectively develop and implement robust analytical methods for the accurate quantification of this compound stereoisomers, ensuring the stereochemical integrity of their chemical processes and products.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
Comparative Analysis of Transition States in the Formation of 2,5-Dibromohexane vs. 2,4-Dibromohexane: A DFT Perspective
A detailed examination of the transition state energies and geometries involved in the formation of 2,4-dibromohexane and 2,5-dibromohexane reveals key factors governing the regioselectivity of hexane bromination. This guide synthesizes findings from computational studies to provide a comparative analysis for researchers in organic synthesis and computational chemistry.
The formation of dihalogenated alkanes is a fundamental process in organic chemistry, with the regioselectivity of the reaction being of paramount importance for synthetic applications. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the reaction mechanisms and predict the outcomes of such reactions. This guide focuses on a comparative DFT study of the transition states involved in the formation of 2,4-dibromohexane and this compound, providing insights into the energetic and structural factors that favor one isomer over the other.
Tabulated Summary of Computational Data
The following table summarizes the key quantitative data obtained from DFT calculations, comparing the transition states for the formation of 2,4-dibromohexane and this compound. The data presented here is a synthesis of typical results from DFT studies on alkane halogenation, providing a representative comparison.
| Parameter | Transition State for 2,4-Dibromohexane | Transition State for this compound |
| Activation Energy (kcal/mol) | Lower | Higher |
| Transition State Geometry | Asymmetric | More Symmetric |
| Key Bond Distances (Å) | C-Br bond forming: ~2.2-2.4 Å; C-H bond breaking: ~1.3-1.5 Å | C-Br bond forming: ~2.2-2.4 Å; C-H bond breaking: ~1.3-1.5 Å |
| Imaginary Frequency (cm⁻¹) | Corresponds to the C-H-Br stretch | Corresponds to the C-H-Br stretch |
| Relative Stability | More Stable | Less Stable |
Reaction Pathway and Energetics
The bromination of hexane typically proceeds via a free radical mechanism. The selectivity of the second bromination, leading to either the 2,4- or 2,5-isomer, is determined by the stability of the intermediate radical and the corresponding transition state leading to it. The formation of the 2,4-dibromohexane is generally favored due to the greater stability of the secondary radical at the C4 position, which is influenced by the electron-withdrawing effect of the bromine atom at the C2 position. This leads to a lower activation energy for the transition state.
Detailed Experimental and Computational Protocols
The insights presented in this guide are based on computational studies employing Density Functional Theory (DFT). A typical workflow for such a study is outlined below.
Computational Methodology
-
Model System Setup: The initial geometries of the reactants (2-bromohexane and bromine radical), transition states, and products are constructed using a molecular modeling program.
-
DFT Functional and Basis Set Selection: A suitable DFT functional, such as B3LYP or M06-2X, is chosen. These functionals have been shown to provide accurate results for thermochemistry and barrier heights. A basis set, typically 6-31G(d) or a larger one like 6-311+G(d,p), is selected to represent the atomic orbitals.
-
Geometry Optimization: The geometries of all species (reactants, transition states, and products) are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to characterize the nature of the stationary points. A true minimum on the potential energy surface has all real frequencies, while a transition state is characterized by having exactly one imaginary frequency.
-
Transition State Verification: The imaginary frequency of the transition state is visualized to ensure that it corresponds to the motion along the reaction coordinate, i.e., the breaking of a C-H bond and the formation of a C-Br bond. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the transition state connects the correct reactants and products.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a larger basis set to obtain more accurate electronic energies. Solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Thermochemical Analysis: The Gibbs free energies of activation are calculated from the electronic energies and the zero-point vibrational energies, thermal corrections, and entropy contributions obtained from the frequency calculations.
Experimental Workflow for Product Analysis
While this guide focuses on computational results, experimental validation is crucial. A typical experimental workflow to determine the product ratio of 2,4- and this compound would involve:
-
Reaction Setup: Monobrominated hexane is reacted with a bromine source (e.g., N-bromosuccinimide) under photochemical or thermal initiation in an inert solvent.
-
Product Isolation: After the reaction is complete, the reaction mixture is worked up to remove any unreacted starting materials and byproducts.
-
Product Characterization and Quantification: The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different dibromohexane isomers and determine their relative ratios. The structures of the major products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Reactivity of Primary vs. Secondary Bromides in Dibromohexanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In dibromohexane isomers, the reactivity of a bromine atom is fundamentally determined by its position on the hexane chain—whether it is attached to a primary or a secondary carbon. Primary bromides are sterically unhindered and are thus more susceptible to direct backside attack by a nucleophile via an S(_N)2 mechanism. Conversely, secondary bromides are more sterically hindered, which slows down the rate of S(_N)2 reactions and allows for competing elimination (E2) pathways to become more prominent, especially in the presence of a strong, sterically hindered base.
The interplay between substitution and elimination is a key consideration. With a strong, non-bulky nucleophile/base, primary bromides will predominantly undergo substitution. Secondary bromides, under the same conditions, will yield a mixture of substitution and elimination products. The use of a bulky base will favor elimination for both primary and secondary bromides, but the effect is more pronounced for the more sterically hindered secondary bromide.
Data Presentation
The following table summarizes the expected major and minor reaction pathways for representative dibromohexane isomers when treated with a strong base, such as sodium ethoxide in ethanol. These predictions are based on fundamental principles of organic chemistry.[1]
| Dibromohexane Isomer | Bromide Types | Expected Major Pathway with NaOEt in EtOH | Expected Minor Pathway(s) with NaOEt in EtOH | Rationale |
| 1,2-Dibromohexane | Primary & Secondary | E2 Elimination | S(_N)2 Substitution | The secondary bromide is prone to E2 elimination. The adjacent primary bromide can also undergo elimination to form a double bond. Substitution at the primary carbon is a competing pathway. |
| 1,5-Dibromohexane | Primary & Secondary | S(_N)2 Substitution (at primary C) | E2 Elimination (at secondary C) | The primary bromide is significantly more reactive towards S(_N)2. Elimination at the secondary position is possible but less favored due to the lack of activating groups. Intramolecular reactions (cyclization) are also possible. |
| 2,5-Dibromohexane | Secondary & Secondary | E2 Elimination | S(_N)2 Substitution | Both bromides are secondary and thus sterically hindered for S(_N)2. With a strong base in ethanol, E2 elimination is the highly favored pathway at both positions. |
Logical Reactivity Relationship
The following diagram illustrates the factors influencing the reaction pathway of a bromoalkane.
Caption: Factors influencing primary vs. secondary bromide reactivity.
Experimental Protocols
To experimentally determine the relative reactivity and product distribution of dibromohexane isomers, a competitive reaction followed by gas chromatography-mass spectrometry (GC-MS) analysis is a standard approach.
Experimental Protocol: Competitive Reaction of Dibromohexane Isomers with Sodium Ethoxide
Objective: To determine the relative rates of reaction and the product distribution for different dibromohexane isomers when reacted with a strong base.
Materials:
-
1,2-Dibromohexane
-
1,5-Dibromohexane
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Internal standard (e.g., undecane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Sodium Ethoxide Solution: Carefully dissolve a known mass of sodium metal in an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a standardized solution of sodium ethoxide.
-
Reaction Setup: In separate round-bottom flasks for each isomer, dissolve a known amount of the dibromohexane isomer and a known amount of the internal standard in anhydrous ethanol.
-
Reaction Initiation: Add a stoichiometric equivalent of the prepared sodium ethoxide solution to each flask.
-
Reaction Progress: Heat the reaction mixtures to a constant temperature (e.g., 50°C) and stir. At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold, saturated aqueous sodium bicarbonate solution and diethyl ether. Shake vigorously to extract the organic components into the ether layer.
-
Sample Preparation for GC-MS: Separate the ether layer, dry it over anhydrous magnesium sulfate, and transfer it to a GC vial.
-
GC-MS Analysis: Inject the samples into the GC-MS. The gas chromatogram will separate the components (unreacted dibromohexane, substitution products, elimination products, and the internal standard). The mass spectrometer will identify each component.
-
Data Analysis: By comparing the peak areas of the reactants and products relative to the internal standard at each time point, the rate of disappearance of the starting material and the rate of formation of each product can be determined. This allows for the calculation of relative rate constants and the product distribution for each isomer.
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of dibromohexane reactions.
Conclusion
The reactivity of primary and secondary bromides in dibromohexanes is a classic illustration of the principles of steric hindrance and the competition between substitution and elimination reactions. Primary bromides, being less sterically encumbered, are more prone to undergo S(_N)2 reactions. In contrast, the increased steric bulk around secondary bromides makes them more likely to undergo E2 elimination, particularly with strong bases. Understanding these fundamental differences is critical for predicting reaction outcomes and designing effective synthetic strategies in drug development and other chemical research endeavors. The provided experimental protocol offers a robust framework for obtaining the quantitative data necessary for a direct comparison of the reactivity of various dibromohexane isomers.
References
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling in the Mechanistic Study of 2,5-Dibromohexane
For researchers, scientists, and drug development professionals, a precise understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel molecular entities. Isotopic labeling is a powerful technique for elucidating the intricate details of these processes. This guide provides a comparative overview of how isotopic labeling can be employed to distinguish between competing reaction mechanisms in nucleophilic substitution reactions of 2,5-dibromohexane. We will explore the direct substitution (S_N_2) pathway versus a mechanism involving neighboring group participation (NGP), presenting hypothetical experimental data and detailed protocols to offer a practical resource for applying this methodology.
Competing Reaction Mechanisms in Nucleophilic Substitution of this compound
The reaction of this compound with a nucleophile (Nu⁻) can principally proceed through two distinct pathways: a direct bimolecular nucleophilic substitution (S_N_2) and a two-step mechanism involving neighboring group participation (NGP) by the second bromine atom.
1. Direct S_N_2 Pathway: This mechanism involves a one-step process where the nucleophile attacks the carbon atom bearing a bromine atom, leading to the displacement of the bromide ion in a concerted fashion. This pathway is expected to proceed with an inversion of stereochemistry at the reaction center.
2. Neighboring Group Participation (NGP) Pathway: In this two-step mechanism, the bromine atom on the adjacent carbon acts as an internal nucleophile, displacing the leaving group to form a cyclic bromonium ion intermediate.[1][2] The external nucleophile then attacks this intermediate to open the ring and form the final product. NGP typically results in a retention of stereochemistry at the reaction center and often leads to a significant rate enhancement, a phenomenon known as anchimeric assistance.[1][3]
Elucidation Using Isotopic Labeling
Isotopic labeling, particularly with deuterium (²H or D), can provide definitive evidence to distinguish between these two pathways through the analysis of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the unlabeled reactant (k_H_) to that of the isotopically labeled reactant (k_D_).
A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction.[4][5] A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking but where changes in hybridization or steric environment occur during the transition state.
Data Presentation: Comparison of Expected Kinetic Isotope Effects
To differentiate between the S_N_2 and NGP mechanisms for the reaction of this compound, one could synthesize deuterated analogues and measure the reaction rates. The following table summarizes the expected, hypothetical KIE values for such an experiment.
| Isotopically Labeled Substrate | Label Position | Expected k_H_/k_D_ for S_N_2 Pathway | Expected k_H_/k_D_ for NGP Pathway | Rationale |
| This compound-2-d₁ | α-deuterium | ~1.10 - 1.15 | ~1.00 - 1.05 | In an S_N_2 transition state, the C-H(D) bond at the reaction center experiences a change in vibrational frequency, leading to a small normal secondary KIE. In the NGP pathway, the formation of the bromonium ion involves less significant changes at the α-carbon in the rate-determining step. |
| This compound-3-d₂ | β-deuterium | ~1.00 | ~1.05 - 1.10 | In the S_N_2 pathway, the β-hydrogens are not significantly involved in the transition state. In the NGP pathway, hyperconjugation with the developing positive charge in the bromonium ion transition state is weakened by deuterium substitution, leading to a small normal secondary KIE. |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
1. Synthesis of this compound-2-d₁:
-
Step 1: Oxidation of Hexan-2-ol. Hexan-2-ol is oxidized to hexan-2-one using a standard oxidizing agent like pyridinium chlorochromate (PCC).
-
Step 2: Deuteration. The resulting hexan-2-one is treated with a deuterated base, such as sodium deuteroxide (NaOD) in D₂O, to facilitate H/D exchange at the α-position.
-
Step 3: Reduction. The deuterated ketone is then reduced with sodium borodeuteride (NaBD₄) to yield hexan-2-ol-2-d₁.
-
Step 4: Bromination. The deuterated alcohol is converted to this compound-2-d₁ using a brominating agent like phosphorus tribromide (PBr₃).
2. Synthesis of this compound-3-d₂:
-
Step 1: α-Bromination of a β-Ketoester. A suitable β-ketoester, such as ethyl 2-oxohexanoate, is brominated at the 3-position.
-
Step 2: Deuteration and Decarboxylation. The brominated β-ketoester is then subjected to deuteration using a deuterated acid and heat to promote both H/D exchange and decarboxylation, yielding a deuterated ketone.
-
Step 3: Reduction and Bromination. The resulting ketone is reduced and then brominated as described above to yield this compound-3-d₂.
Kinetic Measurements
The rates of reaction for the unlabeled and deuterated this compound with a chosen nucleophile (e.g., in a solvolysis reaction in ethanol) would be measured. This can be achieved by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The rate constants (k_H_ and k_D_) are then determined from the kinetic data, and the KIE is calculated as the ratio k_H_/k_D_.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the competing reaction pathways and the general experimental workflow for a KIE study.
Caption: Competing S_N_2 and NGP pathways for nucleophilic substitution of this compound.
Caption: Experimental workflow for determining the kinetic isotope effect.
By employing the principles and protocols outlined in this guide, researchers can effectively use isotopic labeling to gain deep insights into the reaction mechanisms of this compound and other related compounds. This knowledge is invaluable for the rational design of synthetic routes and the development of new chemical entities.
References
A Comparative Guide to the Synthetic Routes of 2,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of various synthetic routes to 2,5-dibromohexane, a valuable building block in organic synthesis. The following sections detail the most common synthetic pathways, offering a comparative analysis of their performance based on experimental data. Detailed methodologies for each key experiment are provided to support reproducibility and further investigation.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 2,5-Hexanediol | Phosphorus Tribromide (PBr₃) | 4 hours | 0 to 100 | 81 | >97 |
| 2,5-Hexanediol | Hydrogen Bromide (HBr), Zinc Dibromide (ZnBr₂) | 45 minutes | 120 - 130 | 50 | Not Specified |
| 1,5-Hexadiene | Hydrogen Bromide (HBr) in Acetic Acid | Not Specified | 25 | Not Specified | Not Specified |
| 2,5-Dimethyltetrahydrofuran | Hydrogen Bromide (HBr) | Not Specified | Not Specified | Not Specified | Not Specified |
Synthetic Pathways Overview
The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability of the reaction. The diagram below illustrates the primary synthetic pathways.
Caption: Synthetic routes to this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes to this compound.
Route 1: From 2,5-Hexanediol using Phosphorus Tribromide
This method involves the conversion of the diol to the corresponding dibromide using phosphorus tribromide.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 2,5-hexanediol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred diol. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 4 hours.
-
After cooling, slowly pour the reaction mixture onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless oil.
Route 2: From 2,5-Hexanediol using Hydrogen Bromide and Zinc Dibromide
This alternative method for converting 2,5-hexanediol utilizes a mixture of hydrogen bromide and zinc dibromide.
Procedure:
-
Combine 2,5-hexanediol, 48% aqueous hydrogen bromide, and a catalytic amount of zinc dibromide in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 120-130 °C for 45 minutes.
-
After cooling to room temperature, add water to the reaction mixture.
-
Separate the organic layer.
-
Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic phase over anhydrous calcium chloride.
-
Filter and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by vacuum distillation.
Route 3: From 1,5-Hexadiene using Hydrogen Bromide
This route involves the hydrobromination of the double bonds of 1,5-hexadiene.
Procedure:
-
Dissolve 1,5-hexadiene in glacial acetic acid in a suitable reaction vessel.
-
Maintain the temperature at 25 °C.
-
Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid.
-
The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether.
-
Wash the organic extract with a dilute solution of sodium bicarbonate and then with water.
-
Dry the organic layer over a drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent by evaporation to yield the crude product, which can be purified by distillation.
Route 4: From 2,5-Dimethyltetrahydrofuran using Hydrogen Bromide
This synthetic approach involves the acid-catalyzed ring-opening of 2,5-dimethyltetrahydrofuran.
Procedure:
-
In a reaction vessel resistant to strong acids, place 2,5-dimethyltetrahydrofuran.
-
Introduce hydrogen bromide (either as a gas or a concentrated aqueous solution).
-
The reaction may require heating to proceed at a reasonable rate.
-
After the reaction is complete, as determined by a suitable analytical method (e.g., GC-MS), the mixture is worked up.
-
The workup typically involves neutralization of the excess acid, extraction of the product into an organic solvent, washing, and drying.
-
Final purification is achieved through vacuum distillation.
Concluding Remarks
The selection of a synthetic route for this compound should be guided by factors such as precursor availability, desired scale, and required purity. The conversion of 2,5-hexanediol using phosphorus tribromide offers a high yield and purity, making it a favorable laboratory-scale method. The use of HBr with ZnBr₂ provides a faster alternative, though with a lower reported yield. The routes starting from 1,5-hexadiene and 2,5-dimethyltetrahydrofuran are also viable options, with their suitability dependent on the specific experimental conditions and optimization. Researchers are encouraged to consider the safety and environmental implications of the reagents and solvents used in each protocol.
Safety Operating Guide
Proper Disposal of 2,5-Dibromohexane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-Dibromohexane, a halogenated hydrocarbon, is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides a step-by-step operational plan for the safe handling and disposal of this chemical. Adherence to these procedures is essential to mitigate risks associated with its hazardous properties.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous chemical that causes skin and serious eye irritation[1][2]. Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or glasses with side shields[3][4].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves[3][4].
-
Body Protection: A laboratory coat is mandatory. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or full protective suit may be necessary[4].
-
Respiratory Protection: All handling should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure[3][4].
Spill Procedures: In the event of a spill, immediately ensure the area is well-ventilated. Absorb the spill with an inert material such as sand, silica gel, or a universal binder[3][5]. The contaminated absorbent material must then be collected and placed in a suitable, sealed container for disposal as hazardous waste[3][5]. Do not allow the chemical to enter the environment[3].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Br₂ | [1][6] |
| Molecular Weight | 243.97 g/mol | [1] |
| CAS Number | 24774-58-1 | [3][6] |
| Boiling Point | 243 °C / 469.4 °F | [7] |
| Flash Point | 110 °C / 230 °F | [7] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain[8][9].
1. Waste Segregation:
-
Designated Waste Stream: this compound is a halogenated hydrocarbon. It must be segregated into a specific waste stream for halogenated organic compounds[10][11][12].
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams[10][12][13][14]. Mixing can lead to dangerous reactions and complicates the disposal process.
2. Waste Collection and Containerization:
-
Appropriate Containers: Use a designated, leak-proof container that is chemically compatible with halogenated hydrocarbons. High-density polyethylene (HDPE) or glass containers are generally suitable[11][13][15]. The original container can be used if it is in good condition[14].
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name "this compound"[14][16][17]. If it is a mixed waste, list all components and their approximate percentages[10][14]. The accumulation start date should also be clearly marked.
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste[8][11][14]. This prevents the release of vapors and reduces the risk of spills.
-
Filling Level: Do not overfill the container. A general rule is to fill it to no more than 90% of its capacity to allow for expansion[11][16].
3. Storage:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[16][18]. This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak[13][18].
-
Ventilation: The storage area must be well-ventilated[18].
-
Incompatible Materials: Ensure that the stored halogenated waste is not in proximity to incompatible materials, such as strong bases or oxidizing agents[12].
4. Final Disposal:
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
-
Regulatory Compliance: The final disposal of halogenated hydrocarbons is typically through high-temperature incineration at a permitted hazardous waste facility[10]. This process is designed to destroy the organic compounds and manage the resulting hydrogen halides.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C6H12Br2 | CID 91232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 24774-58-1 [m.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. acs.org [acs.org]
- 10. bucknell.edu [bucknell.edu]
- 11. ethz.ch [ethz.ch]
- 12. nipissingu.ca [nipissingu.ca]
- 13. acewaste.com.au [acewaste.com.au]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Hazardous Waste Disposal [cool.culturalheritage.org]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. nswai.org [nswai.org]
- 18. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Guidance for Handling 2,5-Dibromohexane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like 2,5-Dibromohexane. This document provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 24774-58-1
-
Molecular Formula: C₆H₁₂Br₂
Hazard Summary: this compound is classified as a hazardous substance that can cause skin and eye irritation.[1][2][3] It is harmful if swallowed and may cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | While specific breakthrough time data for this compound is not readily available, nitrile gloves are generally recommended for handling halogenated organic compounds. However, some sources indicate that nitrile gloves may have poor resistance to certain halogenated hydrocarbons.[5] Therefore, it is crucial to use gloves specifically rated for protection against brominated compounds. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves immediately according to institutional guidelines.[4] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[4][6] |
| Body | Laboratory coat | A standard lab coat is required. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or a full protective suit may be necessary.[4] |
| Respiratory | Use in a well-ventilated area or fume hood | A properly functioning chemical fume hood is essential to minimize inhalation exposure. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[4][7][8] |
Operational Plan: A Step-by-Step Workflow for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.
Preparation:
-
Don all required PPE as detailed in the table above.
-
Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Assemble all necessary glassware, reagents, and equipment within a certified chemical fume hood.[4]
-
Locate the nearest spill kit and verify its contents.[4]
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Dispense the required amount of the chemical using appropriate tools (e.g., a clean, dry syringe or graduated cylinder).[4]
-
When transferring the chemical, do so slowly and carefully to prevent splashing.[4]
-
If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).[4]
Post-Handling and Cleanup:
-
Upon completion of the experiment, decontaminate all glassware and surfaces that may have come into contact with this compound.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.[4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4]
Waste Segregation and Collection:
-
Waste Stream: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[9][10]
-
Container: Collect all waste containing this compound in a designated, properly labeled, and compatible hazardous waste container.[10][11] Do not mix with non-halogenated waste.[9][10]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[12]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents.[7][12]
Disposal Procedure:
-
Segregate: Separate waste containing this compound from all other waste streams.
-
Collect: Pour waste into a designated halogenated organic waste container.
-
Label: Ensure the hazardous waste label is complete and accurate.
-
Seal: Keep the container tightly sealed except when adding waste.[10]
-
Request Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
| Emergency Situation | Procedure |
| Small Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Absorb the spill with an inert material (e.g., sand, vermiculite).[13] 4. Collect the absorbed material into a sealed container for hazardous waste disposal. 5. Decontaminate the area with a suitable solvent. |
| Large Spill (>100 mL or outside a fume hood) | 1. Evacuate the laboratory immediately and alert others.[2][14] 2. If the spill is flammable, eliminate all ignition sources. 3. Close the laboratory doors and prevent entry. 4. Contact your institution's emergency response team or EHS office from a safe location.[14] |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[4] |
| Inhalation | 1. Move the affected person to fresh air.[9] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[9] |
References
- 1. ethz.ch [ethz.ch]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. www2.lbl.gov [www2.lbl.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. sgnitrilegloves.com [sgnitrilegloves.com]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. queensu.ca [queensu.ca]
- 8. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
